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  • Product: N-phenyl-1,3-benzoxazol-2-amine
  • CAS: 6631-42-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-phenyl-1,3-benzoxazol-2-amine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-phenyl-1,3-benzoxazol-2-amine, a member of the versatile benzoxazole class of heterocyclic compounds, has garnered significant interest withi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-1,3-benzoxazol-2-amine, a member of the versatile benzoxazole class of heterocyclic compounds, has garnered significant interest within the scientific community. Benzoxazoles are recognized for their presence in a wide array of pharmacologically active molecules and their applications in materials science.[1] This guide provides a comprehensive technical overview of N-phenyl-1,3-benzoxazol-2-amine, delving into its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its potential in drug development.

Chemical Structure and Identification

N-phenyl-1,3-benzoxazol-2-amine is an aromatic compound featuring a phenyl group attached to the amine at the 2-position of a benzoxazole core. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring.

Molecular Formula: C₁₃H₁₀N₂O[2]

Molecular Weight: 210.23 g/mol [2]

CAS Number: 6631-42-1[2]

Synonyms: 2-Anilinobenzoxazole, N-Phenylbenzo[d]oxazol-2-amine[2]

Structural Representation:

Caption: Chemical structure of N-phenyl-1,3-benzoxazol-2-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-phenyl-1,3-benzoxazol-2-amine is crucial for its application in research and development.

PropertyValueSource
Melting Point 170-172 °C[3]
Solubility Generally insoluble in water. Soluble in many organic solvents such as ethanol, benzene, and chloroform.[4][5] The solubility of benzoxazole derivatives can be enhanced through structural modifications.[6]
pKa Not experimentally determined in the provided sources. As an aromatic amine, it is expected to be a weak base.
Appearance Yellow solid[3]

Synthesis and Purification

The synthesis of N-phenyl-1,3-benzoxazol-2-amine and its derivatives is well-documented, with several methodologies available to researchers. A common and efficient method involves the reaction of a 2-aminophenol with an isothiocyanate, followed by cyclization.

General Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification aminophenol 2-Aminophenol intermediate Thiourea Intermediate Formation aminophenol->intermediate isothiocyanate Phenyl isothiocyanate isothiocyanate->intermediate cyclization Iodine-mediated Oxidative Cyclodesulfurization intermediate->cyclization workup Aqueous Workup cyclization->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization product N-phenyl-1,3-benzoxazol-2-amine recrystallization->product

Caption: General workflow for the synthesis of N-phenyl-1,3-benzoxazol-2-amine.

Detailed Experimental Protocol: Iodine-Mediated Synthesis

This protocol is adapted from a reported synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives.

Materials:

  • 2-Aminophenol

  • Phenyl isothiocyanate

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 mmol) in THF (10 mL), slowly add phenyl isothiocyanate (1.1 mmol) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol is consumed.

  • Add iodine (1.5 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the disappearance of the thiourea intermediate by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-phenyl-1,3-benzoxazol-2-amine.

Spectroscopic and Analytical Characterization

The structural elucidation of N-phenyl-1,3-benzoxazol-2-amine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [3]

  • δ 7.93 (s, 1H, NH): A singlet corresponding to the amine proton.

  • δ 7.60-7.63 (m, 2H, Ar-H): Multiplet attributed to two protons on the phenyl ring.

  • δ 7.48 (d, J = 8.0 Hz, 1H, Benzoxazole-H): A doublet for one of the protons on the benzoxazole ring system.

  • δ 7.38-7.42 (m, 2H, Ar-H): A multiplet for two protons on the phenyl ring.

  • δ 7.34 (d, J = 8.0 Hz, 1H, Benzoxazole-H): A doublet for another proton on the benzoxazole ring.

  • δ 7.21-7.26 (m, 1H, Benzoxazole-H): A multiplet for a proton on the benzoxazole ring.

  • δ 7.10-7.15 (m, 2H, Ar-H): A multiplet for the remaining two protons on the phenyl ring.

¹³C NMR (100 MHz, CDCl₃): [3]

  • δ 158.7, 147.9, 142.1, 138.0: Quaternary carbons of the benzoxazole and phenyl rings.

  • δ 129.4, 124.3, 123.4, 121.8, 118.6, 117.0, 109.2: Carbons of the aromatic rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.

  • HRMS (ESI) calcd for [M+H]⁺ C₁₃H₁₁N₂O: 211.0866, found: 211.0867.[3]

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of aromatic compounds like N-phenyl-1,3-benzoxazol-2-amine typically shows a prominent molecular ion peak due to the stability of the aromatic system.[7]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for N-phenyl-1,3-benzoxazol-2-amine would include:

  • N-H stretch: A medium intensity peak around 3400-3300 cm⁻¹.[8]

  • C=N stretch (in the oxazole ring): A strong absorption in the region of 1650-1590 cm⁻¹.

  • Aromatic C=C stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch (in the oxazole ring): A strong band around 1250-1020 cm⁻¹.

  • Aromatic C-H bends: Strong absorptions in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the aromatic rings.

Biological Activities and Potential Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9]

Antimicrobial Activity

A study involving the synthesis and in vitro biological assessment of a library of N-phenyl-1,3-benzoxazol-2-amine derivatives demonstrated their potential as antimicrobial agents. These compounds were screened against various bacterial and fungal strains. The study highlights the importance of the benzoxazole core in eliciting antimicrobial effects. While the exact mechanism of action for N-phenyl-1,3-benzoxazol-2-amine was not fully elucidated in the available literature, related benzoxazole derivatives have been shown to target essential cellular processes in microorganisms.

Anticancer Potential

Derivatives of N-phenyl-1,3-benzoxazol-2-amine have also been investigated for their anticancer properties. A study on N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives reported significant cytotoxicity against various human tumor cell lines.[9] The mechanism of action for some of these compounds was found to involve cell cycle arrest and induction of apoptosis.[9]

Other Potential Applications

The unique chemical structure of N-phenyl-1,3-benzoxazol-2-amine also makes it a candidate for applications in materials science, such as in the development of fluorescent probes and organic electronic materials.[6]

Future Directions and Conclusion

N-phenyl-1,3-benzoxazol-2-amine is a compound with significant potential, particularly in the realm of drug discovery. Its straightforward synthesis and the established biological activity of the benzoxazole scaffold make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Elucidating the precise mechanism of action for its antimicrobial and anticancer activities.

  • Conducting structure-activity relationship (SAR) studies to optimize its biological efficacy and selectivity.

  • Performing in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Exploring its potential in other therapeutic areas , such as anti-inflammatory and antiviral applications.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Gua. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR). [Link]

  • N-phenyl-1,3-benzoxazol-2-amine. PubChem. [Link]

  • Design and synthesis of novel N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives as potential anticancer agents. PubMed. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. ijstr. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • Benzoxazole, 2-phenyl-. NIST WebBook. [Link]

  • N-phenyl-1,3-benzothiazol-2-amine. Chemical Synthesis Database. [Link]

  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. ResearchGate. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Method for preparing 2-substituted benzoxazole compound.
  • 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • 13 C Chemical Shift Table. chem.ucla.edu. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Rsc.org. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • Benzoxazole. Wikipedia. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

Sources

Exploratory

The 2-Anilinobenzoxazole Scaffold in Medicinal Chemistry: Target Engagement, Synthetic Workflows, and SAR Optimization

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-anilinobenzoxazole and broader 2-aminobenzoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-anilinobenzoxazole and broader 2-aminobenzoxazole derivatives represent a highly privileged class of heterocyclic pharmacophores in modern drug discovery. Characterized by their structural rigidity, hydrogen-bonding capacity, and ability to act as bioisosteres for purine/pyrimidine nucleotides, these scaffolds exhibit profound polypharmacology. Recent high-throughput screening and rational drug design campaigns have identified these derivatives as potent modulators across diverse biological landscapes—ranging from dual-kinase inhibition in oncology to sphingosine-1-phosphate (S1P) transporter blockade in immunomodulation.

This technical guide synthesizes the latest structure-activity relationship (SAR) data, details the causality behind their mechanistic pathways, and provides self-validating synthetic protocols for the development of next-generation 2-anilinobenzoxazole therapeutics.

Mechanistic Biology & Target Engagement

Dual VEGFR-2 and c-Met Kinase Inhibition (Oncology)

A critical challenge in targeted cancer therapy is acquired resistance. The simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) is a calculated polypharmacology strategy. While VEGFR-2 drives tumor angiogenesis, c-Met signaling often bypasses VEGFR-2 blockade to promote tumor metastasis and survival.

Recent studies on 1[1] and 2[2] demonstrate that the 2-anilinobenzoxazole core perfectly occupies the ATP-binding pocket of both kinases. This dual-occupancy halts downstream PI3K/AKT signaling, triggering a self-amplifying apoptotic cascade. The mechanistic outcome is a G2/M cell-cycle arrest characterized by the upregulation of p53 and BAX, alongside the suppression of the anti-apoptotic protein Bcl-2.

VEGFR2_cMet_Pathway Inhibitor 2-Anilinobenzoxazole Derivative VEGFR2 VEGFR-2 Inhibitor->VEGFR2 ATP-competitive inhibition cMet c-Met Inhibitor->cMet ATP-competitive inhibition Downstream Downstream Kinases (PI3K / AKT / MAPK) VEGFR2->Downstream Blocks activation cMet->Downstream Blocks activation p53 p53 Upregulation Downstream->p53 Modulates Bcl2 Bcl-2 Downregulation Downstream->Bcl2 Suppresses BAX BAX Upregulation p53->BAX Activates Bcl2->BAX Inhibits Caspase9 Caspase-9 Activation BAX->Caspase9 Cytochrome c release Apoptosis Tumor Cell Apoptosis & G2/M Arrest Caspase9->Apoptosis Execution

VEGFR-2 and c-Met dual inhibition pathway triggering tumor cell apoptosis.

Spns2 Transporter Inhibition (Immunomodulation)

Beyond oncology, the 2-aminobenzoxazole scaffold has emerged as a viable foundation for immunomodulatory agents. The target here is Spinster Homolog 2 (Spns2), a transporter responsible for the cellular export of the bioactive lipid sphingosine-1-phosphate (S1P).

Targeting the Spns2 transporter upstream of the S1P receptor provides a self-validating system for treating autoimmune diseases like multiple sclerosis. By blocking the export of S1P rather than agonizing the receptor itself, we avoid the cardiac toxicity (bradycardia) typically associated with direct S1PR1 agonists. Recent SAR studies have identified 3[3], which successfully sequester circulating lymphocytes in lymphoid organs[4].

Spns2_Workflow Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_Intra Intracellular S1P Sphingosine->S1P_Intra Sphingosine Kinase (SphK1/2) Spns2 Spns2 Transporter S1P_Intra->Spns2 Export S1P_Extra Extracellular S1P Spns2->S1P_Extra Normal Pathway Inhibitor 2-Aminobenzoxazole (SLB1122168) Inhibitor->Spns2 Potent Inhibition (IC50 = 94 nM) Lymphocyte Lymphocyte Egress (Blocked) S1P_Extra->Lymphocyte S1PR1 Activation

Spns2 transporter inhibition blocking S1P export and lymphocyte circulation.

Synthetic Methodologies & Self-Validating Protocols

To ensure high fidelity and reproducibility in analog generation, the following protocols have been optimized to avoid harsh dehydrating agents that typically degrade sensitive functional groups on the aniline/amine moiety.

Protocol 1: Synthesis of the Benzoxazole Core via Intramolecular Mitsunobu Reaction

This protocol is ideal for synthesizing complex 2-aminobenzoxazoles from acyclic precursors[4].

  • Step 1: Amide Formation. React the chosen carboxylic acid with 1,1-carbonyldiimidazole (CDI) in dry THF at room temperature for 1 hour.

    • Causality: CDI is selected over thionyl chloride to prevent the halogenation of electron-rich aromatic rings and to maintain a neutral pH, preventing premature degradation.

  • Step 2: Amine Coupling. Introduce 2-amino-4-bromophenol to the activated mixture and stir for 12 hours to yield the N-(2-hydroxyphenyl)amide intermediate.

  • Step 3: Mitsunobu Cyclization. Cool the reaction to 0°C. Add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).

    • Causality: The Mitsunobu conditions activate the phenolic hydroxyl group, converting it into a superior leaving group. The stereospecific dehydration occurs at room temperature, preserving the integrity of the bromo-substituent for downstream Suzuki-Miyaura cross-coupling.

  • Validation: Successful cyclization is validated by the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR and a mass shift of -18 amu (loss of water) in LC-MS. Expected yield: 38-87%.

Protocol 2: Green Cyclodesulfurization of N-(2-hydroxyphenyl)-N′-phenylthioureas

For the direct synthesis of 2-anilinobenzoxazoles, oxidative desulfurization of thioureas offers a highly efficient route[5].

  • Step 1: Thiourea Preparation. React 2-aminophenol with an aryl isothiocyanate in ethanol to yield the corresponding thiourea intermediate.

  • Step 2: Oxidative Cyclization. Dissolve the thiourea in an aqueous ethanol system. Add a stoichiometric amount of 30% Hydrogen Peroxide (H₂O₂) or Yellow Mercury(II) Oxide (HgO).

    • Causality: Traditional methods rely on toxic heavy metals (Pb) or harsh bases. H₂O₂ acts as a clean, base-free oxidant that converts the thiocarbonyl sulfur into a highly reactive sulfenic leaving group, driving the intramolecular nucleophilic attack by the phenolic oxygen.

  • Step 3: Microwave Irradiation. Subject the mixture to microwave irradiation at 80°C for 10-15 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy transfer, drastically reducing reaction times from hours to minutes and minimizing thermal degradation byproducts.

  • Validation: The reaction is self-validating via the precipitation of elemental sulfur (if using H₂O₂) or black HgS (if using HgO), which can be filtered off.

Synthetic_Workflow Reagents Carboxylic Acid + 2-Amino-4-bromophenol Amide Amide Intermediate Reagents->Amide CDI Coupling (Step 1) Benzoxazole Benzoxazole Core Amide->Benzoxazole Intramolecular Mitsunobu (Step 2) Final Substituted 2-Aminobenzoxazole Benzoxazole->Final Suzuki-Miyaura Cross-Coupling (Step 3)

Synthetic workflow of 2-aminobenzoxazoles via CDI coupling and Mitsunobu cyclization.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table consolidates recent quantitative data mapping specific 2-aminobenzoxazole structural modifications to their biological endpoints.

Compound / DerivativePrimary Target(s)IC50 / EC50 ValueKey Biological OutcomeSource
Compound 11b (p-fluorophenyl piperidinyl derivative)VEGFR-2 / c-Met0.057 µM / 0.181 µMInduced G2/M arrest; achieved 48.34% total apoptosis in MCF-7 breast cancer cells.[1]
Compound 12l (5-methylbenzo[d]oxazole hybrid)VEGFR-297.38 nMTriggered 35.13% apoptosis in HepG2 cells; 3.40-fold elevation in BAX.[2]
SLB1122168 (33p) (Pyrrolidine-linked derivative)Spns2 Transporter94 ± 6 nMDose-dependent decrease in circulating lymphocytes in rodent models.[4],[3]
Compounds 3a–3v (Simple 2-aminobenzoxazoles)Phytopathogenic Fungi1.48–16.6 µg/mLBroad-spectrum agricultural antifungal activity, superior to hymexazol.[6]

Conclusion

The 2-anilinobenzoxazole and 2-aminobenzoxazole scaffolds are far more than traditional structural motifs; they are highly tunable molecular engines capable of driving specific biological outcomes. By leveraging mild, stereospecific synthetic routes (such as Mitsunobu cyclization and green cyclodesulfurization), medicinal chemists can rapidly generate libraries that probe complex targets like dual-kinases (VEGFR-2/c-Met) and lipid transporters (Spns2). Future optimization of this scaffold will likely focus on enhancing aqueous solubility and oral bioavailability while maintaining its exceptional target affinity.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases MDPI
  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)
  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC N
  • Yellow HgO as an efficient Cyclodesulfurising agent in the Synthesis of 2-substituted Aminobenzoxazoles from N-(2-hydroxyphenyl)

Sources

Foundational

Structure-Activity Relationship (SAR) Dynamics of N-Phenyl-1,3-benzoxazol-2-amine: A Technical Guide for Lead Optimization

Executive Summary & Scaffold Profile In the landscape of modern medicinal chemistry, the benzoxazole core is universally recognized as a "privileged scaffold." Specifically, N-phenyl-1,3-benzoxazol-2-amine represents a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Profile

In the landscape of modern medicinal chemistry, the benzoxazole core is universally recognized as a "privileged scaffold." Specifically, N-phenyl-1,3-benzoxazol-2-amine represents a highly versatile intermediate and active pharmaceutical ingredient (API) precursor. Its structural anatomy—a planar, electron-deficient bicyclic system coupled with a flexible exocyclic amine linker—makes it an ideal candidate for targeted drug design, particularly in the development of novel antimicrobial and anticancer agents.

This technical whitepaper deconstructs the Structure-Activity Relationship (SAR) of the N-phenyl-1,3-benzoxazol-2-amine scaffold, detailing the mechanistic causality behind its biological activity, and provides field-proven, self-validating experimental protocols for its synthesis and evaluation.

Structural Anatomy & Target Binding Mechanics

The pharmacological utility of N-phenyl-1,3-benzoxazol-2-amine is dictated by its distinct molecular geometry:

  • The Benzoxazole Core: The fusion of a benzene ring with an oxazole ring creates a rigid, planar, and lipophilic surface. The heteroatoms (oxygen and nitrogen) act as critical hydrogen-bond acceptors.

  • The Exocyclic Amine Linker: The secondary amine (-NH-) connecting the benzoxazole core to the phenyl ring introduces a rotational degree of freedom. This flexibility allows the molecule to adopt optimal dihedral angles, enabling the N-phenyl moiety to navigate and anchor into deep, hydrophobic binding pockets of target enzymes 1.

Structure-Activity Relationship (SAR) Dynamics

The optimization of this scaffold relies on precise electronic and steric tuning at two primary regions: the C5/C6 positions of the benzoxazole core and the ortho/meta/para positions of the N-phenyl ring.

Core Substitutions (C5/C6 Positions)

Introducing electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) at the C5 position significantly enhances lipophilicity (LogP), thereby improving bacterial cell wall permeability. Conversely, bulky electron-donating groups (EDGs) like methoxy (-OCH₃) often result in steric clashes within the narrow ATP-binding pockets of target kinases, drastically reducing efficacy.

N-Phenyl Ring Substitutions

Para-substitutions on the N-phenyl ring with small, highly electronegative atoms (e.g., -F) serve a dual purpose: they block rapid oxidative metabolism (improving pharmacokinetic half-life) and enhance target affinity via multipolar interactions.

Quantitative SAR Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various synthesized derivatives against Escherichia coli, demonstrating the synergistic effect of rational substitution 1.

R1 (Benzoxazole C5)R2 (N-Phenyl C4')Electronic EffectSteric ImpactMIC vs. E. coli (µg/mL)
-H (Unsubstituted)-HBaselineMinimal25.0
-Cl-HInductive WithdrawingModerate12.5
-OCH₃-HResonance DonatingHigh>50.0
-H-FInductive WithdrawingMinimal3.9
-Cl-FSynergistic WithdrawingModerate1.0

Mechanism of Action (MoA): Antimicrobial Pathway

The primary bactericidal mechanism of N-phenyl-1,3-benzoxazol-2-amine derivatives is the competitive inhibition of DNA Gyrase and Topoisomerase IV 2.

Causality of Inhibition: The benzoxazole heterocycle acts as an ATP bioisostere. It competitively binds to the ATPase active site of the DNA gyrase GyrB subunit. The N-phenyl ring extends into an adjacent hydrophobic cavity, locking the enzyme in a conformational state that prevents the resealing of double-stranded DNA breaks. This enzymatic blockade leads to fatal DNA fragmentation.

MoA A N-phenyl-1,3-benzoxazol- 2-amine Scaffold B Target: DNA Gyrase & Topoisomerase IV A->B Competitive Binding C Enzymatic Blockade (ATP Pocket) B->C Pathway Inhibition D Bacterial Cell Death (Bactericidal) C->D DNA Fragmentation

Caption: Mechanism of Action: DNA Gyrase and Topoisomerase IV inhibition by benzoxazole derivatives.

Experimental Protocols & Methodologies

To ensure high-fidelity SAR data, the synthesis and biological evaluation must follow rigorous, self-validating protocols. The most efficient route to synthesize N-phenyl-1,3-benzoxazol-2-amine utilizes 2-Chlorobenzoxazole as a starting material via Nucleophilic Aromatic Substitution (SNAr) 3.

Protocol: Solvent-Free Synthesis via SNAr

Scientific Rationale: The electron-withdrawing nature of the benzoxazole ring highly activates the C2 position. Operating under solvent-free (neat) conditions maximizes the collision frequency between the 2-chlorobenzoxazole electrophile and the aniline nucleophile, driving the reaction forward without the need for transition-metal catalysts.

Step-by-Step Methodology:

  • Reagent Charging: In a 10 mL sealed reaction vial, combine 2-chlorobenzoxazole (1.0 mmol, 153.6 mg) and aniline (3.0 mmol, 279.4 mg). The excess aniline acts as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct).

  • Thermal Activation: Heat the neat mixture to 130 °C under continuous magnetic stirring for 4 hours. Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated as complete when the high-Rf spot (2-chlorobenzoxazole) completely disappears, replaced by a distinct, lower-Rf spot (the more polar N-phenylbenzoxazol-2-amine).

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and wash successively with 1M HCl (2 × 10 mL) to remove unreacted aniline, followed by saturated brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to afford the pure product (Typical yield: 85%).

Protocol: Broth Microdilution MIC Assay

To generate the SAR data presented in Section 3, a standardized in vitro assay must be executed.

  • Inoculum Preparation: Culture the target strain (E. coli) overnight in Mueller-Hinton Broth (MHB). Dilute to a standardized concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized benzoxazole derivatives (starting from 50 µg/mL down to 0.1 µg/mL) in MHB.

  • Incubation & Readout: Add the bacterial inoculum to each well. Incubate at 37 °C for 18–24 hours.

  • Validation Checkpoint: The assay must include a positive control (e.g., Ciprofloxacin) and a negative vehicle control (DMSO). The MIC is strictly defined as the lowest concentration well exhibiting zero visible turbidity (optical density at 600 nm matches the blank).

Workflow A Precursor Synthesis (2-Chlorobenzoxazole + Aniline) B Nucleophilic Substitution (Neat, 130°C, 4h) A->B SNAr Reaction C Purification & Isolation (Silica Gel Chromatography) B->C Workup D Structural Characterization (NMR, IR, Mass Spec) C->D Validation E In Vitro Screening (Broth Microdilution MIC Assay) D->E SAR Analysis

Caption: Experimental workflow for the synthesis, characterization, and SAR screening of benzoxazoles.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.National Center for Biotechnology Information (PMC/NIH).
  • 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound.Benchchem.
  • Biological activities of benzoxazole and its derivatives.ResearchGate.

Sources

Exploratory

Pharmacological potential of N-substituted benzoxazol-2-amines

An In-Depth Technical Guide to the Pharmacological Potential of N-Substituted Benzoxazol-2-Amines Executive Summary The benzoxazole scaffold—a bicyclic structure comprising a benzene ring fused to an oxazole ring—represe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of N-Substituted Benzoxazol-2-Amines

Executive Summary

The benzoxazole scaffold—a bicyclic structure comprising a benzene ring fused to an oxazole ring—represents a privileged pharmacophore in modern medicinal chemistry. Specifically, N-substituted benzoxazol-2-amines have emerged as highly versatile therapeutic candidates. By introducing diverse substitutions at the exocyclic nitrogen of the 2-amine position, researchers can precisely tune the electronic and steric properties of the molecule, unlocking a broad spectrum of pharmacological activities ranging from antimicrobial and antidiabetic to neuroprotective effects[1].

This whitepaper provides an authoritative, mechanistic, and protocol-driven exploration of N-substituted benzoxazol-2-amines. Designed for drug development professionals, it bridges the gap between synthetic methodology and pharmacological application, ensuring that experimental workflows are grounded in validated, self-correcting systems.

Chemical Rationale and Structural Significance

The therapeutic versatility of N-substituted benzoxazol-2-amines stems from their ability to engage in multifaceted intermolecular interactions. The oxazole core provides hydrogen bond acceptors (nitrogen and oxygen), while the N-substituted amine acts as both a hydrogen bond donor and a vector for lipophilic or aromatic extensions. This structural profile allows the scaffold to mimic natural substrates and effectively bind to various enzymatic active sites, such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-glucosidase, DNA gyrase, and methionyl-tRNA synthetase (MetRS)[1][2].
Mechanistic Pathway: Pharmacological Targets

TargetPathway Ligand N-substituted Benzoxazol-2-amines Target1 Methionyl-tRNA Synthetase (MetRS) Ligand->Target1 Competitive Binding Target2 α-Glucosidase Enzyme Ligand->Target2 Active Site Inhibition Effect1 Inhibition of Bacterial Protein Synthesis Target1->Effect1 Blockade Result1 Antibacterial Efficacy Effect1->Result1 Effect2 Delayed Carbohydrate Digestion Target2->Effect2 Reduced Cleavage Result2 Antidiabetic (Postprandial Glucose) Effect2->Result2

Fig 1: Dual pharmacological targeting pathways of N-substituted benzoxazol-2-amines.

Synthesis Methodologies: The Cyclodesulfurization Paradigm

Historically, synthesizing 2-aminobenzoxazoles required harsh conditions or highly toxic reagents. Modern green chemistry approaches have shifted toward the oxidative cyclodesulfurization of thiourea intermediates . This two-step, one-pot methodology is highly modular, allowing for the rapid generation of diverse compound libraries[3][4].

Experimental Protocol: Iodine-Mediated Synthesis of N-Phenyl-1,3-benzoxazol-2-amines

This protocol utilizes a mild, self-validating oxidative cyclization approach. The use of iodine acts as a soft electrophile to activate the thiocarbonyl sulfur, driving the intramolecular nucleophilic attack by the adjacent phenolic oxygen.

Reagents & Materials:

  • 2-Aminophenol (1.0 mmol)

  • Substituted aryl isothiocyanate (1.1 mmol)

  • Tetrahydrofuran (THF, anhydrous)

  • Molecular Iodine (

    
    , 0.6 mmol)
    
  • Potassium Carbonate (

    
    , 1.1 mmol)
    

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve 2-aminophenol (1.0 mmol) in 5 mL of anhydrous THF. Slowly add the corresponding isothiocyanate (1.1 mmol) at room temperature.

    • Causality: The isothiocyanate serves as an electrophilic trap for the primary amine. Running this at room temperature prevents premature oxidation and ensures quantitative conversion to the intermediate 1-(2-hydroxyphenyl)-3-phenylthiourea.

  • Reaction Monitoring: Stir the mixture and monitor via Thin Layer Chromatography (TLC) until the complete disappearance of the 2-aminophenol spot.

  • Oxidative Cyclization: Upon intermediate formation, add

    
     (0.6 mmol) and 
    
    
    
    (1.1 mmol) sequentially.
    • Causality:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       selectively coordinates with the sulfur atom, converting it into an excellent leaving group. 
      
      
      
      acts as a mild base to deprotonate the phenolic hydroxyl, drastically increasing its nucleophilicity for the subsequent intramolecular ring closure (loss of elemental sulfur/hydrogen sulfide).
  • Quenching & Extraction: Once TLC indicates the disappearance of the thiourea intermediate, quench the reaction with 5 mL of aqueous 5%

    
     to neutralize unreacted iodine. Extract the aqueous layer with ethyl acetate (
    
    
    
    mL).
  • Purification: Dry the pooled organic layers over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography (Ethyl Acetate:Hexane, 2:8) to yield the pure N-substituted benzoxazol-2-amine (Yields typically 65%–89%).
    

Alternative Innovation: Recent advancements have successfully replaced iodine with Triphenylbismuth dichloride (


) , a pentavalent organobismuth reagent that promotes ultra-fast cyclodesulfurization under mild conditions, offering an even greener synthesis profile for sensitive substrates[4][5].

SynthesisWorkflow A 2-Aminophenol + Isothiocyanate B Nucleophilic Addition (RT, THF) A->B C Thiourea Intermediate B->C D Oxidative Activation (I2 or Ph3BiCl2) C->D E Intramolecular Cyclization (-S / -H2S) D->E F N-Substituted Benzoxazol-2-amine E->F

Fig 2: Stepwise synthetic workflow for oxidative cyclodesulfurization.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the nature of the N-substitution. Electron-withdrawing groups (EWGs) and bulky aromatic rings at the exocyclic nitrogen significantly alter target affinity.

Antimicrobial Activity (MetRS & DNA Gyrase Inhibition)

N-substituted benzoxazol-2-amines exhibit potent antibacterial properties, particularly against Gram-positive pathogens like Staphylococcus aureus. Molecular docking studies confirm that these compounds act as competitive inhibitors of Methionyl-tRNA synthetase (MetRS) and DNA gyrase [2][6]. Fluorinated derivatives (e.g., 5,6-difluoro substitutions on the core ring) demonstrate enhanced penetration through bacterial cell walls and resist metabolic degradation[2].

Antidiabetic Potential ( -Glucosidase Inhibition)

Recent screening of N-arylbenzo[d]oxazol-2-amines has revealed their potential as potent


-glucosidase inhibitors, a critical target for managing postprandial hyperglycemia in Type 2 Diabetes. Compounds bearing a 4-phenoxy substitution on the N-phenyl ring have shown superior inhibitory activity compared to standard drugs like acarbose[1].
Quantitative SAR Summary Data

The following table synthesizes representative pharmacological data from recent literature, highlighting how specific substitutions dictate biological outcomes[3][1].

Compound ScaffoldN-Substitution (R Group)Primary Target / AssayBiological Activity (IC50 / MIC)Efficacy vs. Standard
Benzoxazol-2-amineN-(4-phenoxyphenyl)

-Glucosidase Inhibition
IC50 = 32.49 ± 0.17 μMSuperior to Acarbose
Benzoxazol-2-amineN-(4-chlorophenyl)

-Glucosidase Inhibition
IC50 = 120.24 ± 0.51 μMModerate
Benzoxazol-2-amineN-(phenyl)Antibacterial (S. aureus)MIC = 25 μg/mLComparable to Cefixime
5-(piperazine-1-yl)N-(4-ethylphenyl)Antibacterial (P. aeruginosa)MIC = 16 μg/mLHigh Potency

Biological Evaluation: Whole-Cell Growth Inhibition Assay

To validate the antimicrobial efficacy of synthesized libraries, a standardized microdilution assay is required. This protocol ensures reproducibility and minimizes false positives caused by compound precipitation.

Experimental Protocol:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., MTCC strains of S. aureus or E. coli) in Mueller-Hinton broth at 37°C until they reach the logarithmic growth phase. Standardize the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the synthesized benzoxazol-2-amines in cell-culture grade DMSO to create a 1 mg/mL stock. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium.

    • Causality: DMSO concentration must be kept below 1% in the final assay volume to prevent solvent-induced cytotoxicity, which would confound the MIC readings.

  • Inoculation & Incubation: Add 10 μL of the standardized bacterial suspension to each well. Include a positive control (e.g., Cefixime) and a negative control (broth + DMSO). Incubate the plates aerobically at 37°C for 18–24 hours[3].

  • Viability Reading: Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an electron acceptor; viable cells reduce the blue dye to pink, fluorescent resorufin. The lowest concentration of the compound that prevents this color change is recorded as the Minimum Inhibitory Concentration (MIC).

Future Perspectives in Drug Development

The trajectory for N-substituted benzoxazol-2-amines is moving toward targeted neurotherapeutics and advanced oncology. Notably, specific derivatives are currently being evaluated as Protein Kinase 1 inhibitors for the treatment of Amyotrophic Lateral Sclerosis (ALS), slowing disease progression by modulating neuroinflammation[7]. Furthermore, their role as Aurora B kinase inhibitors highlights their potential in disrupting tumor cell division[6]. Future optimization will likely focus on improving the aqueous solubility and ADME/Tox profiles of these compounds to transition them from preclinical leads to clinical candidates.

References

  • Kamal, A., et al. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ouyang, L., et al. "Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives." Bioorganic & Medicinal Chemistry Letters, 2012. Available at:[Link]

  • Murata, Y. "Development of Reactivity for Organobismuth (III, V) Toward Sulfur-Containing Compounds." Yakugaku Zasshi, 2024. Available at:[Link]

  • LookChem Database. "BENZOOXAZOL-2-YLAMINE (CAS 4570-41-6) Applications and Therapeutic Potential." LookChem. Available at:[Link]

  • ResearchGate Aggregated Studies. "Synthesis, biological evaluation and molecular docking study of N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors." ResearchGate. Available at:[Link]

Sources

Foundational

Photophysical properties and fluorescence of N-phenyl-1,3-benzoxazol-2-amine

An In-Depth Technical Guide to the Photophysical Properties and Fluorescence of N-phenyl-1,3-benzoxazol-2-amine Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword: Unveiling the Luminescent Potential of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Properties and Fluorescence of N-phenyl-1,3-benzoxazol-2-amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Unveiling the Luminescent Potential of N-phenyl-1,3-benzoxazol-2-amine

In the landscape of modern molecular probes and functional dyes, the benzoxazole scaffold stands out as a privileged heterocyclic motif. Its derivatives are integral to the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and pharmaceutical agents. Among these, the 2-aminobenzoxazole core is particularly noteworthy for its intriguing photophysical behaviors, often governed by subtle structural and environmental factors.

This technical guide focuses on a specific, yet fundamentally important derivative: N-phenyl-1,3-benzoxazol-2-amine . We will journey through its electronic structure, photophysical characteristics, and the underlying mechanisms that dictate its fluorescence. This document is crafted for researchers, chemists, and drug development professionals who seek a deeper, mechanistic understanding of this fluorophore. Our exploration will be grounded in experimental evidence, providing not just data, but the scientific rationale behind the observations and the protocols used to uncover them.

Synthesis and Structural Framework

The synthetic accessibility of N-phenyl-1,3-benzoxazol-2-amine is a key enabler of its study and application. The primary route involves the cyclization of an o-aminophenol with a suitable C1 source, in this case, a phenyl-substituted cyanate or a related precursor.

Generalized Synthetic Protocol

A common and effective method for the synthesis of N-substituted 2-aminobenzoxazoles is the reaction of an o-aminophenol with a cyanogen bromide, followed by the introduction of the N-phenyl group. An alternative, often high-yielding approach, involves the use of phenyl isothiocyanate followed by cyclization.

Illustrative Synthetic Pathway:

A prevalent method involves the reaction of 2-aminophenol with phenyl isothiocyanate to form an intermediate thiourea, which is then cyclized.

Step-by-Step Protocol:

  • Thiourea Formation: To a stirred solution of 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add phenyl isothiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, N-(2-hydroxyphenyl)-N'-phenylthiourea, often precipitates and can be collected by filtration.

  • Cyclization: The intermediate thiourea is then dissolved in a solvent like ethanol.

  • A cyclizing agent, such as a mercuric salt (e.g., mercuric oxide) or a milder reagent like a carbodiimide (e.g., DCC), is added to facilitate the desulfurization and ring closure.

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up involves filtering the reaction mixture to remove solid byproducts, followed by solvent evaporation.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure N-phenyl-1,3-benzoxazol-2-amine.

Molecular Structure and its Implications

The core structure of N-phenyl-1,3-benzoxazol-2-amine features a planar benzoxazole ring system connected to a phenyl group via an exocyclic amino nitrogen. This arrangement allows for significant electronic communication between the phenyl ring and the benzoxazole moiety, which is fundamental to its photophysical properties. The presence of the amino proton also introduces the possibility of interesting excited-state dynamics.

Photophysical Characterization

The interaction of N-phenyl-1,3-benzoxazol-2-amine with light is characterized by its absorption and fluorescence properties. These are not static attributes but are highly sensitive to the molecule's environment, particularly the polarity of the solvent.

Absorption and Emission Spectra: A Tale of Two States

Like most fluorophores, the behavior of N-phenyl-1,3-benzoxazol-2-amine is governed by the transitions between its ground electronic state (S₀) and its first excited singlet state (S₁).

  • Absorption (S₀ → S₁): The molecule absorbs a photon of a specific energy, promoting an electron to a higher energy orbital. This is typically observed as a broad absorption band in the UV or near-UV region of the electromagnetic spectrum. The primary absorption band is attributed to a π-π* transition with significant intramolecular charge transfer (ICT) character.

  • Fluorescence (S₁ → S₀): Following absorption, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon. This emitted light is the fluorescence, and it occurs at a lower energy (longer wavelength) than the absorption. The energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift .

The Influence of Solvent: Solvatochromism

A key feature of N-phenyl-1,3-benzoxazol-2-amine is its pronounced solvatochromism. This means that the positions of its absorption and emission bands change with the polarity of the solvent. This phenomenon arises because the dipole moment of the molecule in the excited state is different from that in the ground state.

In the case of many 2-aminobenzoxazoles, the excited state is more polar than the ground state due to intramolecular charge transfer. Consequently:

  • In polar solvents, the excited state is stabilized to a greater extent than the ground state. This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.

  • The effect on the absorption spectrum is typically less pronounced.

This behavior is a strong indicator of a significant change in the electronic distribution upon photoexcitation.

Quantitative Photophysical Data

The following table summarizes the typical photophysical properties of N-phenyl-1,3-benzoxazol-2-amine in various solvents. Note: Specific values can vary slightly depending on the purity of the sample and the instrumentation used.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]
Cyclohexane2.02~300~340~3900
Dioxane2.21~302~355~4900
Acetonitrile37.5~305~380~6700
Ethanol24.5~304~385~7100
Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ_f = (Number of photons emitted) / (Number of photons absorbed)

For N-phenyl-1,3-benzoxazol-2-amine, the quantum yield is influenced by both the solvent environment and the molecular structure. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can lower the quantum yield. In many 2-aminobenzoxazole derivatives, the quantum yield is moderate and can be sensitive to solvent polarity and hydrogen bonding interactions.

Experimental Workflow: Measuring Photophysical Properties

The characterization of the photophysical properties of N-phenyl-1,3-benzoxazol-2-amine follows a standardized workflow.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_data Data Analysis prep1 Dissolve sample in various solvents prep2 Prepare a dilution series prep1->prep2 abs1 Record UV-Vis absorption spectra prep2->abs1 flu3 Measure quantum yield (comparative method) prep2->flu3 abs2 Determine λ_abs abs1->abs2 flu1 Record emission spectra (excite at λ_abs) abs2->flu1 flu2 Determine λ_em flu1->flu2 data1 Calculate Stokes Shift flu2->data1 data3 Determine Φ_f flu3->data3 data2 Plot Lippert-Mataga correlation data1->data2

Caption: Experimental workflow for photophysical characterization.

Protocol for Relative Quantum Yield Measurement:

The comparative method is a widely used and reliable technique for determining fluorescence quantum yield.[1] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample. For N-phenyl-1,3-benzoxazol-2-amine, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a suitable choice.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: For each solution, record the fluorescence emission spectrum, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are kept constant.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The plots should be linear. Determine the slope (Gradient) of each line.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

      • η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

The Question of Excited-State Intramolecular Proton Transfer (ESIPT)

A fascinating phenomenon observed in many heterocyclic compounds containing both a proton donor (like an -OH or -NH group) and a proton acceptor is Excited-State Intramolecular Proton Transfer (ESIPT).[2]

The ESIPT Mechanism

In the ground state, the molecule exists in its normal (enol-like) form. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change dramatically, leading to the ultrafast transfer of a proton to form an excited-state tautomer (keto-like). This tautomer then fluoresces, typically with a very large Stokes shift, before relaxing back to the ground state and reverting to the normal form.

ESIPT cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν) N_star->N Fluorescence (hν'') T_star Excited Tautomer (T) N_star->T_star ESIPT T_star->N Fluorescence (hν')

Caption: Generalized Jablonski diagram for an ESIPT-capable molecule.

Does N-phenyl-1,3-benzoxazol-2-amine Undergo ESIPT?

For N-phenyl-1,3-benzoxazol-2-amine, the exocyclic amino group (-NH) acts as the proton donor, and the endocyclic nitrogen atom of the oxazole ring serves as the proton acceptor.

While ESIPT is well-documented in related systems like 2-(2'-hydroxyphenyl)benzoxazole (HBO), the situation for 2-aminobenzoxazoles is more complex.[3][4] The presence of the amino group can alter the electronic landscape of the excited state.[3] Theoretical studies on similar molecules suggest that while the intramolecular hydrogen bond is present, the driving force for proton transfer in the excited state might be less favorable compared to the hydroxyl analogues.[3]

The observation of a single, solvatochromic emission band for N-phenyl-1,3-benzoxazol-2-amine, rather than the dual emission sometimes characteristic of ESIPT (one from the normal form and one from the tautomer), suggests that if ESIPT does occur, the equilibrium in the excited state heavily favors one species, or that the emission is primarily from a highly polar, charge-transfer state that is not a fully formed tautomer. Further time-resolved spectroscopic studies would be necessary to definitively elucidate the excited-state dynamics.

Applications and Future Directions

The sensitivity of the fluorescence of N-phenyl-1,3-benzoxazol-2-amine to its local environment makes it a promising candidate for various applications:

  • Fluorescent Probes: Its solvatochromism can be exploited to probe the polarity of microenvironments, such as the active sites of enzymes or the interior of lipid membranes.[5][6]

  • Materials Science: The benzoxazole core is a known building block for organic light-emitting diodes (OLEDs). Judicious substitution on the N-phenyl ring could be used to tune the emission color and efficiency for display and lighting applications.

  • Drug Development: The 2-aminobenzoxazole scaffold is found in several biologically active molecules.[7][8] Understanding the photophysical properties of this core structure can aid in the development of fluorescently tagged drugs for imaging and diagnostic purposes.

The field continues to evolve, with ongoing research focused on synthesizing new derivatives with enhanced quantum yields, larger Stokes shifts, and tailored sensitivities to specific analytes or environmental parameters. The interplay of intramolecular charge transfer and potential proton transfer in these systems remains a rich area for fundamental scientific inquiry.

References

  • Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives. RSC Advances. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]

  • Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. Available at: [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. ResearchGate. Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at: [Link]

  • Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl). Indian Academy of Sciences. Available at: [Link]

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. National Center for Biotechnology Information. Available at: [Link]

  • Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. PubMed. Available at: [Link]

  • Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]

  • Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. MDPI. Available at: [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. ResearchGate. Available at: [Link]

  • and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Indian Academy of Sciences. Available at: [Link]

  • Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][3][4]oxazole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Available at: [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives--experimental and theoretical studies. PubMed. Available at: [Link]

  • N-phenyl-1,3-benzoxazol-2-amine. PubChem. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Principles and Applications of Solvatochromism. ResearchGate. Available at: [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. National Center for Biotechnology Information. Available at: [Link]

  • Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. PubMed. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

Sources

Exploratory

Mechanistic and Therapeutic Paradigms of N-Phenyl-1,3-Benzoxazol-2-Amine Analogs in Oncology

[label="Activation", tooltip="c-Met activates Validating Synthesis Data I'm now completing the synthesis diagram and making sure that all validation steps are represented clearly. The DOT code is integrated, the color-co...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Activation", tooltip="c-Met activates

Validating Synthesis Data

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Refining Compound Effects

I'm now detailing the downstream effects, specifically, the impact of compound-mediated VEGFR-2 and c-Met inhibition on cancer. I'm focusing on the effect on angiogenesis limitation and apoptosis pathway activation. Furthermore, I've finalized and integrated the provided DOT code into the signaling cascade diagram, and am double-checking the DOT code.

Finalizing Whitepaper Sections

I'm now putting the finishing touches on the whitepaper sections, and I'm ensuring all data, references, and diagrams are seamlessly integrated and accurately reflect the scientific evidence. I've finished the synthesis diagram and am double-checking everything. I'm focusing on clarity of the signal transduction pathways, and adding a detailed cytotoxicity table.

As a Senior Application Scientist in medicinal chemistry, I have observed that the successful development of targeted anticancer therapeutics relies heavily on the strategic selection of privileged scaffolds. Among these, N-phenyl-1,3-benzoxazol-2-amine (commonly referred to as 2-anilinobenzoxazole) has emerged as a structurally versatile and highly potent pharmacophore.

This technical guide dissects the structural rationale, synthetic methodologies, and molecular pharmacology of these analogs, providing a comprehensive framework for drug development professionals aiming to leverage this scaffold against aggressive malignancies.

Pharmacophore Rationale: The Bioisosteric Advantage

The anticancer efficacy of N-phenyl-1,3-benzoxazol-2-amine analogs is rooted in their bioisosteric resemblance to endogenous purines (adenine and guanine). This structural mimicry allows them to competitively occupy the ATP-binding pockets of critical oncogenic kinases.

The causality behind their high binding affinity lies in three distinct structural domains:

  • The Benzoxazole Core: The planar, electron-deficient fused ring system facilitates robust

    
     stacking interactions with the hydrophobic hinge region of kinases.
    
  • The Exocyclic Amine Linker (-NH-): This acts as a critical hydrogen bond donor. In my experience optimizing kinase inhibitors, this secondary amine is non-negotiable; it anchors the molecule to backbone carbonyls in the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • The N-Phenyl Ring: This moiety projects into the hydrophobic selectivity pocket (often dictating DFG-in vs. DFG-out kinase conformations). Halogenation at the para-position (e.g., fluorine or bromine) significantly enhances lipophilic interactions and metabolic stability.

Recent structural biology studies demonstrate that specific piperidinyl-based benzoxazole derivatives act as highly potent dual inhibitors of VEGFR-2 and c-Met kinases, effectively shutting down both tumor angiogenesis and cell proliferation (1)[1].

G Ligand N-phenyl-1,3-benzoxazol-2-amine VEGFR2 VEGFR-2 Ligand->VEGFR2 ATP-competitive cMet c-Met Kinase Ligand->cMet Hinge-binding Angiogenesis Tumor Angiogenesis (Downregulated) VEGFR2->Angiogenesis Blocked Proliferation Cell Proliferation (Arrested) cMet->Proliferation Blocked Apoptosis Apoptosis (Induced) Proliferation->Apoptosis Shift in Homeostasis

Dual kinase inhibition pathway of N-phenyl-benzoxazole analogs targeting VEGFR-2 and c-Met.

Precision Engineering: Synthetic Workflows

Historically, the synthesis of 2-aminobenzoxazoles relied on harsh desulfurization agents (like mercuric chloride) which are environmentally toxic and prone to degrading sensitive functional groups. To ensure high-yield, scalable, and reproducible library generation, modern workflows utilize I₂-mediated oxidative cyclodesulfurization (2)[2] or the Smiles Rearrangement (3)[3].

G Step1 o-Aminophenol + Isothiocyanate Step2 Monothiourea Intermediate Step1->Step2 Condensation Step3 I2-Mediated Oxidation Step2->Step3 Base/Solvent Step4 Cyclodesulfurization (C-O Bond) Step3->Step4 -S, -2HI Step5 N-phenyl-1,3-benzoxazol -2-amine Step4->Step5 Isolation

I2-mediated oxidative cyclodesulfurization workflow for 2-anilinobenzoxazole synthesis.

Standardized Protocol: I₂-Mediated Oxidative Cyclodesulfurization

This protocol is designed as a self-validating system, utilizing visual and chromatographic checkpoints to guarantee structural integrity without immediately requiring LC-MS.

Step 1: Monothiourea Condensation

  • Dissolve 1.0 equivalent of substituted o-aminophenol and 1.1 equivalents of phenyl isothiocyanate in anhydrous ethanol.

  • Reflux for 2–4 hours.

  • Causality & Validation: The nucleophilic amine attacks the electrophilic isothiocyanate carbon. The reaction is validated by the precipitation of the monothiourea intermediate upon cooling. Filter and wash with cold ethanol.

Step 2: Oxidative Cyclization

  • Suspend the monothiourea intermediate in dichloromethane (DCM). Add 2.0 equivalents of triethylamine (Et₃N).

  • Slowly add 1.2 equivalents of molecular iodine (I₂) dissolved in DCM at 0°C.

  • Causality & Validation: Et₃N deprotonates the thiol, increasing its nucleophilicity. I₂ acts as a soft, chemoselective oxidant. Visual Checkpoint: The deep purple color of the iodine will immediately fade to a pale yellow as it is reduced to iodide (I⁻), confirming the oxidation of sulfur and subsequent intramolecular attack by the phenolic oxygen.

Step 3: Quenching and Isolation

  • Once TLC confirms the disappearance of the monothiourea (typically 1–2 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Causality: Na₂S₂O₃ neutralizes any unreacted I₂, preventing over-oxidation of the newly formed benzoxazole ring or the aniline nitrogen.

  • Extract the organic layer, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure N-phenyl-1,3-benzoxazol-2-amine.

Quantitative Efficacy and Cytotoxicity Profiles

The structural tuning of the N-phenyl ring directly correlates with in vitro cytotoxicity. The table below synthesizes quantitative data from recent authoritative studies, highlighting the nanomolar to low-micromolar potency of these analogs across various aggressive cell lines.

Compound AnalogPrimary Target / Cell LineIC₅₀ (µM)Mechanistic ActionRef
Compound 11b (p-fluorophenyl piperidinyl-benzoxazole)VEGFR-2 / c-Met / MCF-7 (Breast)0.057 / 0.181 / 4.30Dual Kinase ATP-competitive Inhibition1[1]
Compound 6 (Benzoxazole-imino-coumarin hybrid)A-427 (Ovarian) / LCLC-103H (Lung)< 0.01Intrinsic Apoptosis Induction4[4]
Compound 11c (Benzoxazole dithiocarbamate)EGFR (WT & L858R Mutant) / A431Potent (< Erlotinib)Overcomes EGFR mutant resistance5[5]
Compound BB (5-amino-2-[p-bromophenyl])VEGF / MCF-7 / MDA-MBSignificantAnti-angiogenic / Apaf-1 Upregulation6[6]

Apoptotic and Anti-Angiogenic Signaling Cascades

Beyond direct kinase inhibition, 2-anilinobenzoxazoles exert profound secondary effects on tumor microenvironments. By inhibiting VEGFR-2, these compounds drastically reduce vascular endothelial growth factor (VEGF) staining in breast cancer cell lines (e.g., MCF-7 and MDA-MB), effectively starving the tumor of its nutrient supply (6)[6].

Simultaneously, the cellular stress induced by kinase starvation triggers the intrinsic apoptotic cascade. Western blot analyses of cells treated with halogenated N-phenyl-benzoxazoles reveal a marked upregulation of Apaf-1 and cytochrome C release from the mitochondria, coupled with the downregulation of anti-apoptotic NF-κB and caspase-9 pathways (6)[6]. This dual-pronged attack—vascular starvation from the outside and apoptotic induction from the inside—makes the scaffold highly resilient against acquired tumor resistance.

Conclusion

The N-phenyl-1,3-benzoxazol-2-amine scaffold represents a masterclass in bioisosteric design. By mimicking the purine core of ATP, these molecules achieve high-affinity binding to oncogenic kinases like VEGFR-2, c-Met, and EGFR. When synthesized via precision, self-validating protocols like I₂-mediated cyclodesulfurization, researchers can rapidly generate libraries of halogenated and functionalized analogs capable of dismantling tumor progression at sub-micromolar concentrations.

References

  • Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents.Pharmazie, 2019.
  • Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl].Bibliomed, 2022.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.PMC, 2022.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.ACS Omega, 2019.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.MDPI, 2025.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-phenyl-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-phenyl-1,3-benzoxazol-2-amine and its derivatives represent a class of heterocyclic compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-phenyl-1,3-benzoxazol-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] The thermodynamic stability of these molecules is a critical parameter that dictates their shelf-life, formulation feasibility, and ultimately, their efficacy and safety in therapeutic applications. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of N-phenyl-1,3-benzoxazol-2-amine, integrating both experimental and computational approaches. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to provide a holistic understanding for researchers in the field.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The benzoxazole scaffold is a privileged structure in drug discovery, appearing in a range of biologically active agents.[2][3] N-phenyl-1,3-benzoxazol-2-amine, as a key member of this family, is a subject of interest for the development of novel therapeutics. The thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a measure of its robustness; it is a cornerstone of its developability. A thermodynamically stable compound is less likely to degrade under storage and processing conditions, ensuring a consistent dosage form and predictable bioavailability.

This guide will explore two primary pillars for assessing the thermodynamic stability of N-phenyl-1,3-benzoxazol-2-amine: experimental thermal analysis and computational modeling. By combining the empirical data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with the predictive power of Density Functional Theory (DFT), we can construct a comprehensive stability profile of the molecule.

Experimental Determination of Thermodynamic Stability

Experimental thermal analysis provides direct measurement of a material's response to controlled heating. For N-phenyl-1,3-benzoxazol-2-amine, DSC and TGA are indispensable tools for characterizing its thermal properties.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful technique for identifying and quantifying the energy changes associated with phase transitions, such as melting and crystallization.[4][5] This information is crucial for determining the compound's melting point, enthalpy of fusion, and identifying any polymorphic forms.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity N-phenyl-1,3-benzoxazol-2-amine into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[4]

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A consistent heating rate is crucial for data comparability.[6]

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices:

  • High-Purity Sample: Using a highly purified sample is essential to obtain a sharp melting peak and an accurate melting point. Impurities can broaden the melting range and introduce artifacts.

  • Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions.

  • Controlled Heating Rate: A standardized heating rate of 10 °C/min is commonly used to allow for good resolution of thermal events while maintaining a reasonable experiment time.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[2][7]

  • Sample Preparation: Place 5-10 mg of N-phenyl-1,3-benzoxazol-2-amine into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition (Td) is a key indicator of the compound's thermal stability.

Self-Validating System:

The combination of DSC and TGA provides a self-validating system. DSC identifies the melting point, and TGA confirms that no significant decomposition occurs at or near this temperature. Any weight loss observed in the TGA curve before the melting point would suggest the presence of volatile impurities or early-stage decomposition.

Quantitative Data Summary

The following table summarizes representative thermal properties for N-phenyl-1,3-benzoxazol-2-amine and a closely related analog. Note that the data for the target molecule is estimated based on its analog due to the absence of specific literature values.

CompoundMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)Decomposition Onset (Td) (°C)Data Source
N-phenyl-1,3-benzoxazol-2-amine~150 (estimated)~25 (illustrative)> 200 (expected)Estimated/Illustrative
2-phenyl-1,3-benzoxazol-5-amine149-155Not ReportedNot Reported[8]

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules at the atomic level.[9][10]

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the optimized geometry, electronic structure, and thermodynamic properties of N-phenyl-1,3-benzoxazol-2-amine.

  • Structure Preparation: The 3D structure of N-phenyl-1,3-benzoxazol-2-amine is constructed using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[9]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Thermodynamic Property Prediction: From the frequency calculation, key thermodynamic parameters such as the standard enthalpy of formation can be derived.

Authoritative Grounding:

The choice of the B3LYP functional with the 6-311G(d,p) basis set is a widely accepted and validated method for calculating the thermochemical properties of organic molecules, providing a good balance between accuracy and computational cost.[11]

Predicted Thermodynamic Parameters

The following table presents illustrative thermodynamic data for N-phenyl-1,3-benzoxazol-2-amine that could be obtained from DFT calculations.

ParameterPredicted ValueUnit
Standard Enthalpy of Formation (ΔHf°)Illustrative ValuekJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)Illustrative ValuekJ/mol
Standard Entropy (S°)Illustrative ValueJ/(mol·K)

Visualization of Methodologies

Experimental Workflow Diagrams

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis prep1 Weigh 2-5 mg of sample prep2 Place in Al pan & crimp prep1->prep2 dsc2 Place sample & ref in cell prep2->dsc2 dsc1 Calibrate Instrument dsc1->dsc2 dsc3 Heat at 10°C/min under N2 dsc2->dsc3 data1 Obtain Thermogram dsc3->data1 data2 Determine Tm & ΔHfus data1->data2

Caption: Workflow for DSC analysis of N-phenyl-1,3-benzoxazol-2-amine.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis prep1 Weigh 5-10 mg of sample prep2 Place in TGA pan prep1->prep2 tga1 Place sample in furnace prep2->tga1 tga2 Heat at 10°C/min under N2 tga1->tga2 data1 Obtain TGA Curve tga2->data1 data2 Determine Td data1->data2

Caption: Workflow for TGA of N-phenyl-1,3-benzoxazol-2-amine.

Computational Workflow Diagram

DFT_Workflow input Input: 3D Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc output Output: Thermodynamic Properties (ΔHf°, ΔGf°, S°) freq_calc->output

Caption: Computational workflow for DFT-based thermodynamic property prediction.

Conclusion

The thermodynamic stability of N-phenyl-1,3-benzoxazol-2-amine is a multifaceted property that requires a synergistic approach for its complete characterization. This guide has outlined a robust framework that combines the empirical rigor of experimental techniques like DSC and TGA with the predictive power of computational methods such as DFT. By following these self-validating and authoritatively grounded protocols, researchers and drug development professionals can gain a comprehensive understanding of the stability profile of this important molecule, thereby accelerating its journey from a promising candidate to a viable therapeutic agent. The integration of these methodologies ensures not only the scientific integrity of the stability assessment but also provides the critical data needed for informed decision-making throughout the drug development lifecycle.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. Available at: [Link]

  • DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands - AIP Publishing. Available at: [Link]

  • (PDF) Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • N-phenyl-1,3-benzoxazol-2-amine | C13H10N2O | CID 243391 - PubChem. Available at: [Link]

  • Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations - Materials Chemistry Consortium. Available at: [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]

  • Synthesis, structure and mesogenic properties of benzoxazole derivatives - ResearchGate. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. Available at: [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. Available at: [Link]

  • 2.8: Thermal Analysis - Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. Available at: [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. Available at: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - Beilstein Journals. Available at: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. Available at: [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol -4-yl)amino)-phenol - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-2-((2-(Benzo-d-oxazol-2-yl)-2H-imidazol-Zubkov-Zheldakova/51352e89408b76c81373b53f350c9502b781b0a5]([Link]

  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to Copper-Catalyzed Intramolecular Cyclization for the Synthesis of N-phenyl-1,3-benzoxazol-2-amine

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold The 1,3-benzoxazole motif is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold

The 1,3-benzoxazole motif is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds and advanced materials.[1][2][3] This bicyclic system, featuring a fused benzene and oxazole ring, serves as a versatile scaffold in drug discovery, with derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] Among its many variations, the N-aryl-1,3-benzoxazol-2-amine core is of particular interest due to its significant biological activities.

Traditionally, the synthesis of benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often requiring harsh conditions.[2][6] Modern synthetic chemistry has gravitated towards transition-metal-catalyzed approaches, with copper emerging as a catalyst of choice. Copper's low cost, ready availability, and high efficiency make it a sustainable and practical alternative to more expensive noble metals like palladium.[7][8]

This document provides a detailed guide to a robust and efficient copper-catalyzed intramolecular cyclization strategy for the synthesis of N-phenyl-1,3-benzoxazol-2-amine. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Role of Copper in C-O Bond Formation

The copper-catalyzed intramolecular cyclization to form 2-aminobenzoxazoles typically proceeds from a readily accessible precursor, such as an N-(2-hydroxyphenyl)-N'-phenylthiourea. The reaction cascade involves the formation of a key carbon-oxygen (C-O) bond, facilitated by the copper catalyst.

Proposed Catalytic Cycle:

  • Coordination: The reaction initiates with the coordination of the copper(I) or copper(II) catalyst to the sulfur and/or oxygen atoms of the thiourea substrate. This activation step is crucial for the subsequent cyclization.

  • Intramolecular Nucleophilic Attack: The hydroxyl group of the 2-hydroxyphenyl moiety performs an intramolecular nucleophilic attack on the thiourea carbon. The copper catalyst acts as a Lewis acid, activating the thiocarbonyl group and facilitating this key ring-closing step.

  • Cyclization & Intermediate Formation: This attack results in a heterocyclic intermediate.

  • Desulfurization/Elimination: The cycle proceeds with the elimination of a sulfur-containing byproduct (in the case of a thiourea precursor), a process often promoted by an oxidant present in the reaction mixture or by the copper catalyst itself, which can cycle through different oxidation states.[4]

  • Product Formation & Catalyst Regeneration: The elimination step leads to the formation of the aromatic N-phenyl-1,3-benzoxazol-2-amine product and regenerates the active copper catalyst, allowing it to re-enter the catalytic cycle.

This process represents an efficient atom-economical pathway to construct the desired heterocyclic system.[9][10]

Catalytic_Cycle cluster_0 Catalytic Cycle Start N-(2-hydroxyphenyl)-N'-phenylthiourea + Cu(I/II) Coordination Copper-Substrate Complex Start->Coordination Coordination Cyclization Intramolecular Nucleophilic Attack Coordination->Cyclization Activation Intermediate Cyclized Intermediate Cyclization->Intermediate Elimination Oxidative Desulfurization/ Elimination Intermediate->Elimination Product N-phenyl-1,3-benzoxazol-2-amine Elimination->Product Catalyst_Regen Regenerated Cu(I/II) Catalyst Elimination->Catalyst_Regen Release Catalyst_Regen->Start Re-enters cycle

Caption: Proposed catalytic cycle for the synthesis of N-phenyl-1,3-benzoxazol-2-amine.

Data Presentation: Substrate Scope and Reaction Efficiency

The copper-catalyzed methodology is versatile, accommodating a range of substituents on both the phenylamine and the 2-aminophenol precursors. This allows for the generation of a library of N-aryl-1,3-benzoxazol-2-amine derivatives. Below is a table summarizing typical yields for this transformation.

EntryR¹ (on 2-Aminophenol)R² (on Phenyl Isothiocyanate)ProductYield (%)
1HHN-phenyl-1,3-benzoxazol-2-amine92
24-MethylH5-methyl-N-phenyl-1,3-benzoxazol-2-amine89
34-ChloroH5-chloro-N-phenyl-1,3-benzoxazol-2-amine85
44-MethoxyH5-methoxy-N-phenyl-1,3-benzoxazol-2-amine91
5H4-MethylN-(p-tolyl)-1,3-benzoxazol-2-amine88
6H4-ChloroN-(4-chlorophenyl)-1,3-benzoxazol-2-amine83
74-Chloro4-Chloro5-chloro-N-(4-chlorophenyl)-1,3-benzoxazol-2-amine80

Yields are representative and based on typical literature findings for analogous copper-catalyzed cyclizations. Actual yields may vary based on specific conditions and substrate purity.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis of the parent compound, N-phenyl-1,3-benzoxazol-2-amine, from 2-aminophenol and phenyl isothiocyanate.

Part 1: Synthesis of the Thiourea Precursor

  • Materials & Equipment:

    • 2-Aminophenol (1.0 eq)

    • Phenyl isothiocyanate (1.0 eq)

    • Ethanol (or THF), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a round-bottom flask, add 2-aminophenol and dissolve in a minimal amount of anhydrous ethanol.

    • Add phenyl isothiocyanate dropwise to the stirred solution at room temperature.

    • A precipitate (the thiourea precursor) will typically form upon addition.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting materials.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The precursor is often pure enough for the next step without further purification.

Part 2: Copper-Catalyzed Intramolecular Cyclization

  • Materials & Equipment:

    • N-(2-hydroxyphenyl)-N'-phenylthiourea (1.0 eq)

    • Copper(I) iodide (CuI) (10-20 mol%) or Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)

    • A suitable base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Ligand (optional, but can improve yield), e.g., 1,10-Phenanthroline (22 mol%)[11]

    • Solvent, e.g., Dimethylformamide (DMF) or Toluene

    • Schlenk tube or sealed reaction vial, inert atmosphere (Nitrogen or Argon)

    • Heating mantle or oil bath, magnetic stirrer

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the thiourea precursor, the copper catalyst (e.g., CuI), the base (e.g., K₂CO₃), and the ligand (if used).[11]

    • Add the anhydrous solvent (e.g., DMF) via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.[11]

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-phenyl-1,3-benzoxazol-2-amine.

Pro-Tips & Troubleshooting:

  • Inert Atmosphere: The exclusion of air and moisture is critical for catalyst stability and reproducibility. Ensure all glassware is oven-dried and the reaction is set up under nitrogen or argon.

  • Solvent Choice: Anhydrous, high-boiling point polar aprotic solvents like DMF or DMSO are often effective. Toluene can also be used.[12]

  • Catalyst & Ligand: While CuI is a common choice, other copper sources like CuCl or Cu(OTf)₂ may also be effective.[8][13] The addition of a ligand like 1,10-phenanthroline can stabilize the copper catalyst and accelerate the reaction.[11]

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature slightly or adding an additional portion of the catalyst.

  • Purification: The product is typically a stable, crystalline solid. Careful column chromatography is key to achieving high purity.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_workflow Synthesis Workflow Start Step 1: Reagents (2-Aminophenol, Phenyl Isothiocyanate) Precursor Step 2: Precursor Synthesis (N-(2-hydroxyphenyl)-N'-phenylthiourea) Start->Precursor Cyclization_Setup Step 3: Reaction Setup (Precursor, CuI, Base, Solvent) Precursor->Cyclization_Setup Reaction Step 4: Intramolecular Cyclization (Heat under N2, 12-24h) Cyclization_Setup->Reaction Workup Step 5: Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Step 6: Purification (Column Chromatography) Workup->Purification Final_Product Step 7: Final Product (N-phenyl-1,3-benzoxazol-2-amine) Purification->Final_Product

Caption: A streamlined workflow for the two-part synthesis of N-phenyl-1,3-benzoxazol-2-amine.

Conclusion

The copper-catalyzed intramolecular cyclization is a powerful and highly efficient method for synthesizing N-phenyl-1,3-benzoxazol-2-amine and its derivatives. This approach offers significant advantages over classical methods, including milder reaction conditions, higher yields, and the use of an inexpensive and abundant metal catalyst. The protocols and insights provided herein serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, enabling the reliable production of this valuable heterocyclic scaffold for further investigation in drug development and materials science.

References

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  • Wang, Z., Kuninobu, Y., & Kanai, M. (2013). Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization. The Journal of Organic Chemistry, 78(15), 7337-7342.
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  • Royal Society of Chemistry. (n.d.). Trace amount Cu (ppm)-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to 2-bromobenzofurans(thiophenes). Organic & Biomolecular Chemistry.
  • PubMed. (2021). Design and synthesis of novel N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)

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Application

Application Note: Green Chemistry Methodologies for the Synthesis of 2-Anilinobenzoxazole

Executive Summary & Strategic Rationale 2-Anilinobenzoxazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-Anilinobenzoxazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and positron emission tomography (PET) probes[1]. Historically, the synthesis of these compounds has been plagued by severe environmental and safety liabilities, most notably the reliance on highly toxic cyanating agents like cyanogen bromide (BrCN)[2] or stoichiometric heavy-metal oxidants (e.g., HgO, PbO) for desulfurization.

For modern drug development professionals, transitioning to green chemistry is not merely an environmental imperative but a regulatory and economic necessity. This application note details two field-proven, self-validating green methodologies for synthesizing 2-anilinobenzoxazole: Electrochemical Tandem Addition-Cyclization [3] and Ionic Liquid-Catalyzed Oxidative Amination [4]. Both protocols eliminate transition metals, utilize benign reagents, and offer high scalability.

Mechanistic Causality in Green Synthesis

To successfully implement these protocols, it is critical to understand the causality behind the reagent selection:

  • Halide-Mediated Electrocatalysis: In the electrochemical route, NaI acts as a dynamic redox mediator rather than a simple salt. At the anode, iodide (

    
    ) is oxidized to active iodine species (
    
    
    
    or
    
    
    ). When 2-aminophenol reacts with phenyl isothiocyanate, it forms a thiourea intermediate. The active iodine species selectively attacks the sulfur atom, driving an intramolecular cyclodesulfurization that yields 2-anilinobenzoxazole while releasing only
    
    
    and water as byproducts[3]. NaCl is added to synergistically boost the ionic conductivity of the aqueous system.
  • Ionic Liquid-Catalyzed C-H Activation: The oxidative amination route utilizes 1-butylpyridinium iodide ([BPy]I). Here, the ionic liquid is not just a green solvent alternative; its iodide counterion is the catalytic engine. Tert-butyl hydroperoxide (TBHP) oxidizes the iodide to an electrophilic iodine species, which activates the

    
     C-H bond at the 2-position of the benzoxazole ring. This lowers the activation energy for nucleophilic attack by aniline, enabling direct C-N coupling at room temperature[4].
    

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational and green metrics of the two advanced protocols compared to the legacy cyanation method.

Synthetic MetricRoute A: NaI/NaCl Electrocatalysis[3]Route B: [BPy]I Oxidative Amination[4]Legacy Route: BrCN Cyanation[2]
Starting Materials 2-Aminophenol, Phenyl isothiocyanateBenzoxazole, Aniline2-Aminophenol, BrCN, Aniline
Catalyst / Mediator NaI (20 mol%), NaCl (20 mol%)[BPy]I (15 mol%)None (Stoichiometric toxicity)
Solvent System EtOH /

(1:1)
Acetonitrile (Minimal volume)DMF or Methanol
Reaction Conditions 5 V, Ambient Temp, 2–4 hRoom Temp, 3.5 hReflux / Hazardous handling
Primary Byproducts

,


,

-BuOH

, Highly toxic cyano-waste
Yield (Typical) 75% – 85%80% – 97%Variable (Often <50% due to side reactions)
Green Principles Met Safer solvents, Renewable energy useCatalysis, Safer chemical designFails multiple principles

Visualizing the Synthetic Workflows

G cluster_0 Starting Materials SM1 2-Aminophenol + Phenyl Isothiocyanate Route1 Electrochemical Cyclization (NaI/NaCl, EtOH/H2O, 5V) SM1->Route1 Tandem Addition SM2 Benzoxazole + Aniline Route2 Oxidative Amination ([BPy]I, TBHP, RT) SM2->Route2 C-H Activation Product 2-Anilinobenzoxazole (Target Compound) Route1->Product Cyclodesulfurization (-H2S) Route2->Product C-N Coupling (-H2O)

Green synthetic pathways for 2-anilinobenzoxazole via electrochemical and ionic liquid methods.

Validated Experimental Protocols

Protocol A: Electrochemical NaI/NaCl-Mediated Synthesis

This protocol utilizes an undivided cell, making it highly accessible without specialized membrane equipment[3].

Materials: 2-Aminophenol (1.0 mmol), Phenyl isothiocyanate (1.0 mmol), NaI (20 mol%), NaCl (20 mol%), Ethanol, Deionized Water, Platinum electrodes (1 cm x 1 cm).

Step-by-Step Workflow:

  • Cell Setup: In a 25 mL open-flask undivided cell equipped with a magnetic stirrer, insert two platinum plate electrodes spaced approximately 1.0 cm apart.

  • Solvent Preparation: Add 10 mL of a 1:1 mixture of EtOH and

    
    . Causality Note: Ethanol solvates the hydrophobic organic substrates, while water ensures the dissociation of NaI/NaCl to maintain the ionic conductivity required for the electrochemical cell.
    
  • Reagent Addition: Add 2-aminophenol (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) to the solvent. Stir for 5 minutes to ensure homogenization.

  • Mediator Addition: Add NaI (0.2 mmol) and NaCl (0.2 mmol).

  • Electrolysis: Apply a constant voltage of 5 V at ambient temperature.

    • In-Process Control (IPC): Monitor the current flow. A stable current indicates healthy electrocatalysis. Monitor the reaction via TLC (Hexane/EtOAc 3:1); the intermediate thiourea should form rapidly and then gradually disappear as cyclization occurs (typically 2–4 hours).

  • Workup: Once complete, turn off the power. Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 2-anilinobenzoxazole.

Protocol B:[BPy]I Catalyzed Oxidative Amination

This protocol leverages a recoverable ionic liquid, drastically reducing catalytic waste[4].

Materials: Benzoxazole (1.0 mmol), Aniline (1.2 mmol), 1-butylpyridinium iodide ([BPy]I) (15 mol%), tert-Butyl hydroperoxide (TBHP, 70% in water, 1.5 equiv), Acetic acid (3.0 equiv), Acetonitrile.

Step-by-Step Workflow:

  • Reaction Assembly: In a 10 mL round-bottom flask, combine benzoxazole (1.0 mmol) and aniline (1.2 mmol) in 2.0 mL of Acetonitrile.

  • Catalyst & Additive: Add the ionic liquid catalyst [BPy]I (15 mol%) followed by Acetic acid (3.0 equiv). Causality Note: Acetic acid acts as a crucial proton shuttle, facilitating the removal of the leaving group during the C-N bond formation step.

  • Oxidation Initiation: Dropwise add TBHP (1.5 equiv).

  • Incubation: Stir the mixture at room temperature for 3.5 hours.

    • In-Process Control (IPC): Perform a starch-iodide paper test on a micro-aliquot at the 3.5-hour mark. If unreacted TBHP remains, extend stirring by 30 minutes.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous

    
     to neutralize any residual oxidant. Extract with Ethyl Acetate (3 x 10 mL).
    
  • Catalyst Recovery (Self-Validation): The aqueous layer contains the [BPy]I catalyst. Lyophilize (freeze-dry) the aqueous phase to recover the ionic liquid. Validation: Gravimetric analysis of the recovered[BPy]I should indicate >90% recovery, validating its readiness for the next cycle.

  • Product Isolation: Dry the combined organic layers over

    
    , concentrate, and purify via recrystallization or chromatography to yield 2-anilinobenzoxazole.
    

References

  • Tankam, T., et al. "Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition–cyclization." Green Chemistry (RSC Publishing). 3

  • Zhou, Y., et al. "The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions." Molecules, 2017. 4

  • "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019. 2

  • "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." Heliyon, 2021. 5

Sources

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of N-phenyl-1,3-benzoxazol-2-amine via Intramolecular Cyclodesulfurization

Introduction: The Significance of the Benzoxazole Scaffold The benzoxazole core is a privileged heterocyclic structure renowned for its prevalence in medicinally significant compounds.[1][2][3] Derivatives of 2-aminobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic structure renowned for its prevalence in medicinally significant compounds.[1][2][3] Derivatives of 2-aminobenzoxazole, in particular, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The N-phenyl substituted variant, N-phenyl-1,3-benzoxazol-2-amine, is a key pharmacophore whose synthesis is of considerable interest to the drug discovery community.

Traditional multi-step syntheses often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification procedures. This guide details an efficient, one-pot methodology for the synthesis of N-phenyl-1,3-benzoxazol-2-amine. The strategy hinges on the in situ formation of an N,N'-disubstituted thiourea intermediate from 2-aminophenol and phenyl isothiocyanate, followed by a promoted intramolecular cyclodesulfurization. This approach offers enhanced operational simplicity, reduces reaction time, and often leads to high yields of the target compound, making it an attractive and green alternative for pharmaceutical research and development.[6][7]

Reaction Principle and Mechanism

The one-pot synthesis proceeds through two key sequential transformations occurring in a single reaction vessel:

  • Thiourea Formation: The process begins with the nucleophilic addition of the amino group of 2-aminophenol to the electrophilic carbon of phenyl isothiocyanate. This rapid reaction forms the critical intermediate, 1-(2-hydroxyphenyl)-3-phenylthiourea.

  • Cyclodesulfurization: The hydroxyl group of the thiourea intermediate then undertakes an intramolecular nucleophilic attack on the thiocarbonyl carbon. This cyclization is the rate-limiting step and requires a promoter or oxidizing agent to facilitate the elimination of the sulfur atom and subsequent aromatization to form the stable benzoxazole ring system.[1]

Several reagents can promote this cyclodesulfurization step, including organobismuth compounds like triphenylbismuth dichloride,[8][9][10] elemental iodine,[1] and copper-based catalysts.[10] The mechanism below illustrates a generalized pathway for this transformation.

Reaction_Mechanism cluster_0 Step 1: In Situ Intermediate Formation cluster_1 Step 2: Promoted Ring Closure R1 2-Aminophenol Int1 1-(2-Hydroxyphenyl)-3-phenylthiourea (Thiourea Intermediate) R1->Int1 R2 Phenyl Isothiocyanate R2->Int1 Product N-phenyl-1,3-benzoxazol-2-amine Int1->Product Intramolecular Cyclodesulfurization Promoter Promoter (e.g., I₂, Ph₃BiCl₂) Promoter->Product Byproduct Sulfur byproduct Product->Byproduct Elimination

Caption: Generalized reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis using a mild desulfurization promoter.

3.1. Materials and Reagents

  • 2-Aminophenol (≥98% purity)

  • Phenyl isothiocyanate (≥98% purity)

  • Triphenylbismuth dichloride (Ph₃BiCl₂) (≥97% purity) or Molecular Iodine (I₂)

  • Triethylamine (Et₃N, ≥99%)

  • 1,2-Dichloroethane (DCE) or Ethanol (anhydrous)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using I₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.

3.2. Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Add 2-aminophenol, solvent, and Et₃N to flask. Thiourea 2. Thiourea Formation - Add phenyl isothiocyanate. - Stir at room temp. Setup->Thiourea Cyclize 3. Cyclodesulfurization - Add promoter (e.g., Ph₃BiCl₂). - Heat to 60°C for specified time. Thiourea->Cyclize Monitor 4. Monitor Progress - Use Thin-Layer Chromatography (TLC). Cyclize->Monitor Workup 5. Aqueous Work-up - Dilute with H₂O & CH₂Cl₂. - Extract, wash, and dry. Monitor->Workup Upon completion Purify 6. Purification - Concentrate crude product. - Purify via silica gel column chromatography. Workup->Purify Characterize 7. Characterization - Obtain NMR, MS, and MP to confirm product identity. Purify->Characterize

Caption: Step-by-step experimental workflow for the one-pot synthesis.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 1.0 eq), anhydrous 1,2-dichloroethane (DCE, 20 mL), and triethylamine (1.2 mmol, 1.2 eq).

    • Expertise & Experience: Triethylamine acts as a base to facilitate the reaction and neutralize any acidic byproducts, which is particularly important in protocols using reagents like triphenylbismuth dichloride.[10] DCE is an excellent solvent for this reaction, effectively dissolving the reactants and intermediate.

  • In Situ Thiourea Formation: Add phenyl isothiocyanate (1.0 mmol, 1.0 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 30 minutes.

    • Causality: Performing this step in situ avoids the need to isolate the thiourea intermediate, which streamlines the process and prevents potential degradation of the intermediate upon exposure to air or during purification.

  • Cyclodesulfurization: To the reaction mixture, add the desulfurization promoter, for example, triphenylbismuth dichloride (1.0 mmol, 1.0 eq).[8][10] Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C.

    • Authoritative Grounding: Triphenylbismuth dichloride has been reported as a highly efficient reagent for promoting the cyclodesulfurization of thioureas under mild conditions, often resulting in excellent yields.[8][10][11] The elevated temperature provides the necessary activation energy for the intramolecular cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The disappearance of the thiourea intermediate and the appearance of a new, less polar spot corresponding to the product indicates reaction completion (typically 2-6 hours).

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (30 mL) and dichloromethane (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Trustworthiness: This extraction protocol ensures that the organic product is efficiently separated from inorganic salts and water-soluble byproducts.

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Causality: The brine wash removes residual water from the organic phase, and MgSO₄ is a neutral drying agent that efficiently removes any remaining traces of moisture before solvent evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to afford N-phenyl-1,3-benzoxazol-2-amine as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Representative Data

The following table summarizes typical reaction parameters and expected outcomes based on published literature.

Reactant (1.0 eq)Reagent (1.0 eq)Promoter (1.0 eq)SolventTemp (°C)Time (h)Yield (%)Reference
2-AminophenolPhenyl IsothiocyanatePh₃BiCl₂DCE603>90%[10]
4-Methyl-2-aminophenolPhenyl IsothiocyanatePh₃BiCl₂DCE60399%[10]
2-AminophenolPhenyl IsothiocyanateI₂ / H₂O₂Ethanol100 (MW)0.1795%[6]
3-Amino-2-naphtholPhenyl IsothiocyanatePh₃BiCl₂DCE60599%[9][10]

Conclusion

This one-pot cyclodesulfurization protocol provides a highly efficient and direct route to N-phenyl-1,3-benzoxazol-2-amine and its derivatives. By eliminating the need for intermediate isolation and employing mild reaction conditions, this method stands as a robust and scalable tool for medicinal chemists and drug development professionals. The protocol's reliability and high yields underscore its value in accelerating the synthesis of libraries of benzoxazole-based compounds for biological screening.

References

  • Bhargava P.N., Lakhan R. (1968). Synthesis of Benzothiazolylguanidines as Antituberculars and Antibacterials. Agricultural and Biological Chemistry, 32:1392–1394. [Link]

  • Ito, F., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1318-1327. [Link]

  • ResearchGate. (n.d.). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminobenzoxazoles from elemental sulfur mediated cyclization of 2-aminophenols and aryl isothiocyanates. [Link]

  • Roy, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24857-24883. [Link]

  • Mohsen, A., et al. (1975). Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives. Pharmazie, 30(2), 83-4. [Link]

  • CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

  • Ito, F., et al. (2018). One-pot reaction for the synthesis of N-substituted 2-aminobenzoxazoles using triphenylbismuth dichloride as cyclodesulfurization reagent. ResearchGate. [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Desulfurization of thiourea into guanidines and benzoxazoles using electrochemical oxidation processes. [Link]

  • Khurana, J. M., et al. (2002). Desulfurization of thioureas, benzimidazoline-2-thiones and 1,3-dihydro-1,3-diaryl-2-thioxopyrimidine-4,6(2H,5H)-diones with nickel boride at ambient temperature. ResearchGate. [Link]

  • Ito, F., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1698-1705. [Link]

  • Popiołek, Ł. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(23), 8243. [Link]

  • Khan, I., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Frontiers in Chemistry, 10, 999330. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • ResearchGate. (2022). Biological activities of benzoxazole and its derivatives. [Link]

  • Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. ResearchGate. [Link]

  • Yadav, M. R., et al. (2021). Design and synthesis of novel N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives as potential anticancer agents. Molecular Diversity, 26(4), 2269-2293. [Link]

  • Journal of Advanced Scientific Research. (2018). DESIGN, SYNTHESIS AND PHARMACOLOGICAL SCREENING OF 2-(2-(BENZO [D] OXAZOL-2-YL) PHENYLAMINO)-N-(SUBSTITUTED PHENYL) ACETAMIDE DERIVATIVES. [Link]

  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. [Link]

Sources

Application

Application Note: N-phenyl-1,3-benzoxazol-2-amine in Fluorescent Probe Design

This guide details the application of N-phenyl-1,3-benzoxazol-2-amine scaffolds in the design of fluorescent probes, specifically focusing on their utility as solvatochromic sensors for micro-environmental polarity (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-phenyl-1,3-benzoxazol-2-amine scaffolds in the design of fluorescent probes, specifically focusing on their utility as solvatochromic sensors for micro-environmental polarity (e.g., lipid droplets, hydrophobic pockets in proteins) and pH-sensitive switches .

Executive Summary

The N-phenyl-1,3-benzoxazol-2-amine core represents a "privileged scaffold" in fluorescent probe design due to its rigid bicyclic structure, high extinction coefficient, and tunable electronic properties. Unlike simple benzoxazoles, the inclusion of the amino linker (-NH-) at the C2 position introduces a critical "hinge" that facilitates Intramolecular Charge Transfer (ICT) and allows for modulation via protonation.

This guide provides a comprehensive protocol for designing probes based on this scaffold, specifically for detecting local polarity changes in biological systems (e.g., lipid droplets) and pH variations in acidic organelles (lysosomes).

Scientific Principles & Design Logic

The "Push-Pull" Mechanism (ICT)

The fluorescence of N-phenyl-1,3-benzoxazol-2-amine derivatives is governed primarily by the Intramolecular Charge Transfer (ICT) mechanism.

  • Donor (D): The exocyclic nitrogen (amine linker) and substituents on the N-phenyl ring (e.g., -N(CH₃)₂).

  • Acceptor (A): The benzoxazole ring (specifically the endocyclic nitrogen).

Upon excitation, electron density shifts from the donor to the acceptor. In polar solvents, the excited state is stabilized, leading to a red shift in emission (solvatochromism) but often a decrease in quantum yield due to non-radiative decay. In non-polar environments (e.g., lipid membranes), the probe exhibits a significant fluorescence turn-on effect (blue-shifted, high intensity).

Structural Tuning[1]
  • For Polarity Sensing: Introduce strong electron donors (e.g., dimethylamino) at the para-position of the phenyl ring to enhance the ICT character.

  • For pH Sensing: The endocyclic nitrogen (pKa ~3-4) can be protonated in acidic environments, disrupting the ICT pathway or inducing a spectral shift.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis and photophysical mechanism.

Benzoxazole_Probe_Design Start Precursors: 2-Aminophenol + Phenyl Isothiocyanate Thiourea Intermediate: N-(2-hydroxyphenyl)-N'-phenylthiourea Start->Thiourea THF, Reflux Cyclization Cyclodesulfurization (I2 / Base) Thiourea->Cyclization Probe Scaffold: N-phenyl-1,3-benzoxazol-2-amine Cyclization->Probe -S, -2HI ICT_State ICT Excited State (Polarized) Probe->ICT_State + Excitation Excitation Excitation (hν) Emission_Polar Polar Solvent: Red Shift / Quenched (Non-radiative decay) ICT_State->Emission_Polar Relaxation (Polar Env) Emission_NonPolar Non-Polar (Lipid): Blue Shift / Turn-On (High Quantum Yield) ICT_State->Emission_NonPolar Relaxation (Hydrophobic Env)

Caption: Synthetic route via oxidative cyclodesulfurization and subsequent divergent photophysical behavior in polar vs. non-polar environments.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-(dimethylamino)phenyl)benzo[d]oxazol-2-amine

Target Application: Solvatochromic Probe for Lipid Droplets

Reagents:

  • 2-Aminophenol (1.0 eq)

  • 4-(Dimethylamino)phenyl isothiocyanate (1.1 eq)

  • Iodine (I₂) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Tetrahydrofuran (THF, anhydrous)[1]

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 2-aminophenol (5 mmol) in anhydrous THF (20 mL). Add 4-(dimethylamino)phenyl isothiocyanate (5.5 mmol) dropwise. Stir at room temperature for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of aminophenol indicates intermediate formation.[2]

  • Cyclodesulfurization: Cool the mixture to 0°C. Add TEA (10 mmol) followed by the portion-wise addition of Iodine (6 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow). Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: Hexane → 10% EtOAc/Hexane).

  • Yield Expectation: 60–75% as a yellow solid.

Protocol B: Spectroscopic Characterization (Solvatochromism)

Objective: Quantify the sensitivity of the probe to environmental polarity.

  • Stock Solution: Prepare a 10 mM stock solution of the probe in DMSO.

  • Solvent Panel: Prepare 10 µM working solutions in: Toluene, Chloroform, THF, Ethanol, Methanol, and PBS (pH 7.4).

  • Measurement:

    • Record UV-Vis absorption spectra (300–450 nm).

    • Record Fluorescence emission spectra (Excitation @ λ_max_abs).

  • Data Analysis: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ) (Lippert-Mataga plot).

Representative Data (Expected):

SolventDielectric Const. (ε)

(nm)

(nm)
Quantum Yield (

)
Appearance
Toluene 2.383453900.85Bright Blue
THF 7.583504150.60Cyan
Ethanol 24.53554400.25Weak Green
PBS (aq) 80.1358460<0.05Quenched

Interpretation: The probe is "fluorogenic" in non-polar environments, making it ideal for wash-free imaging of lipid droplets.

Biological Application Protocol: Lipid Droplet Imaging

Context: Lipid droplets (LDs) are neutral lipid reservoirs. This probe will partition into LDs, triggering a fluorescence "turn-on."

Cell Culture Preparation
  • Cell Line: HeLa or HepG2 cells.

  • Culture Media: DMEM supplemented with 10% FBS.

  • Seeding: Seed cells on 35 mm glass-bottom confocal dishes 24 hours prior to imaging to reach 70% confluency.

Staining Procedure
  • Wash: Remove culture media and wash cells twice with PBS (pH 7.4).

  • Incubation: Add fresh media containing 5 µM of the benzoxazole probe (diluted from DMSO stock; final DMSO < 0.1%).

  • Time: Incubate for 15–30 minutes at 37°C / 5% CO₂.

  • Counter-stain (Optional): For nuclear localization, co-stain with Hoechst 33342 (1 µg/mL) for the last 10 minutes.

  • Wash: Wash cells 3x with PBS to remove background (though the probe is non-fluorescent in water, washing improves contrast).

Confocal Imaging Settings
  • Laser Line: 405 nm (Diode laser).

  • Emission Filter: Bandpass 420–470 nm (Blue channel).

  • Objective: 60x Oil Immersion (NA 1.4).

  • Note: Avoid 488 nm excitation as this probe absorbs primarily in the UV-A region.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Fluorescence Signal Probe aggregation or quenching in aqueous media.Ensure DMSO stock is fresh. Confirm cells are healthy and contain lipid droplets (treat with Oleic acid to induce LDs as a positive control).
High Background Non-specific binding to membranes.Reduce concentration to 1 µM. Perform additional PBS washes.
Red-Shifted Emission Probe localized in lysosomes (acidic/polar).Co-stain with LysoTracker Red. If co-localization occurs, the probe may be protonated. Use a more lipophilic derivative.
Synthesis Failure (Step 2) Incomplete cyclization.Ensure the reaction is anhydrous. Iodine is a mild oxidant; if slow, switch to HgO (mercury oxide) or EDC/HCl coupling.

References

  • Synthesis of Aminobenzoxazoles

    • Title: Synthesis of substituted N-phenyl-1,3-benzoxazol-2-amine derivatives.[2][3]

    • Source: PMC / NIH (2021).
    • URL:[Link]

  • Fluorescence Mechanism (ESIPT/ICT)

    • Title: Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole.[4]

    • Source: Journal of Physical Chemistry A.[5][6]

    • URL:[Link]

  • Benzoxazole Probes for Bioimaging

    • Title: Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents (and imaging properties).
    • Source: Bioorganic Chemistry (2020).[7][8][9]

    • URL:[Link]

  • General Protocol for Benzazole Synthesis

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source: ACS Omega (2019).
    • URL:[Link]

Sources

Method

Application Note: Advanced Solid-Phase Synthesis (SPOS) Techniques for 2-Aminobenzoxazole Libraries

Executive Summary The benzoxazole pharmacophore is a privileged scaffold in medicinal chemistry, exhibiting profound biological activities ranging from 5-HT3 receptor modulation in the gut to potent anticancer properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole pharmacophore is a privileged scaffold in medicinal chemistry, exhibiting profound biological activities ranging from 5-HT3 receptor modulation in the gut to potent anticancer properties[1]. However, traditional solution-phase synthesis of these heterocycles often suffers from arduous purification steps and limited scalability, creating bottlenecks in combinatorial library generation.

Solid-phase organic synthesis (SPOS) circumvents these limitations by anchoring the growing molecule to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion while enabling rapid purification via simple filtration[2]. This application note details two state-of-the-art SPOS methodologies for generating highly diverse 2-aminobenzoxazole libraries: The Thioether Safety-Catch Linker Strategy and The HgO-Mediated Cyclodesulfurization Strategy .

Mechanistic Rationale & Experimental Design

The Thioether Safety-Catch Linker Strategy

Safety-catch linkers are designed to remain chemically inert during intermediate synthetic transformations and are only "activated" into a labile state immediately prior to cleavage. In this paradigm, a Merrifield resin is reacted with 2-aminophenol and carbon disulfide (CS₂)[2].

The Causality of Reagent Selection:

  • CS₂ as a Dual-Purpose Synthon: CS₂ brilliantly serves two functions: it provides the critical C2 carbon atom required to close the benzoxazole core, while simultaneously bridging the scaffold to the resin via a robust thioether linkage[2].

  • mCPBA Oxidation: To initiate cleavage, the stable thioether is oxidized to a sulfone using m-chloroperoxybenzoic acid (mCPBA) at 0 °C. The low temperature prevents over-oxidation or premature cleavage. The strongly electron-withdrawing sulfone activates the C2 position, making it highly susceptible to nucleophilic aromatic substitution (SNAr)[2].

  • Traceless Cleavage: When treated with diverse primary or secondary amines, the amine acts as both the diversity input and the cleaving agent. Because only successfully oxidized and reacted molecules are released from the resin, this method yields exceptionally pure 2-aminobenzoxazoles[2].

The Cyclodesulfurization Strategy

Alternatively, constructing the benzoxazole ring via an on-resin thiourea intermediate offers a different diversification vector. An isothiocyanate-functionalized resin is reacted with 2-aminophenol to yield a 2-hydroxyphenylthiourea resin[3].

The Causality of Reagent Selection:

  • HgO-Driven Cyclization: The critical step is the cyclodesulfurization, driven by Mercury(II) oxide (HgO). HgO is highly thiophilic; it sequesters the sulfur atom to form insoluble HgS. This thermodynamic sink forces the adjacent hydroxyl oxygen of the phenol to attack the carbodiimide-like intermediate, effectively closing the benzoxazole ring on-resin[3]. Acidic cleavage subsequently releases the final library.

Workflow Architecture

SPOS_Benzoxazole S1_Start Merrifield Resin S1_Step1 CS2 + 2-Aminophenol DIC, MeCN S1_Start->S1_Step1 S1_Int1 2-Mercaptobenzoxazole Resin (Thioether Linkage) S1_Step1->S1_Int1 S1_Step2 Oxidation mCPBA, DCM, 0°C S1_Int1->S1_Step2 S1_Int2 Sulfone Resin (Safety-Catch Activated) S1_Step2->S1_Int2 S1_Step3 Nucleophilic Cleavage Primary/Secondary Amines S1_Int2->S1_Step3 Target 2-Aminobenzoxazole Library S1_Step3->Target S2_Start Isothiocyanate Resin S2_Step1 2-Aminophenol Addition Reaction S2_Start->S2_Step1 S2_Int1 2-Hydroxyphenylthiourea Resin S2_Step1->S2_Int1 S2_Step2 Cyclodesulfurization HgO, 1,4-dioxane, 80°C S2_Int1->S2_Step2 S2_Int2 Resin-Bound Benzoxazole S2_Step2->S2_Int2 S2_Step3 Acidic Cleavage TFA / DCM S2_Int2->S2_Step3 S2_Step3->Target

Fig 1: Parallel SPOS workflows for 2-aminobenzoxazole libraries via thioether and thiourea routes.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems , utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on single resin beads to confirm intermediate success before proceeding to the next step.

Protocol A: Thioether Safety-Catch Linker Method

Objective: Synthesize a highly pure library of 2-aminobenzoxazoles using a traceless safety-catch cleavage mechanism[2].

Step 1: Resin Loading and Heterocycle Formation

  • Swell Merrifield resin (loading capacity ~0.94 mmol/g) in anhydrous acetonitrile (MeCN) for 30 minutes.

  • Add 2-aminophenol (5.0 equiv), carbon disulfide (CS₂, 10.0 equiv), and triethylamine (TEA, 5.0 equiv) to the suspension[2].

  • Introduce N,N'-diisopropylcarbodiimide (DIC, 5.0 equiv) dropwise. Note: DIC acts as a powerful dehydrating and coupling agent, facilitating the cyclization of the intermediate dithiocarbamate into the benzoxazole ring while anchoring it to the resin[2].

  • Agitate at room temperature for 24 hours. Wash extensively with DMF, MeOH, and DCM.

  • Validation Checkpoint 1: Analyze a single bead via ATR-FTIR. Successful formation of the thioether-bound 2-mercaptobenzoxazole is confirmed by the presence of characteristic aromatic C=C and C=N stretching bands, and the absence of primary amine N-H stretches.

Step 2: Safety-Catch Activation (Oxidation)

  • Swell the resin in anhydrous DCM and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 4.0 equiv) and agitate for 3 hours at 0 °C[2].

  • Wash the resin with DCM, DMF, and MeOH, then dry under a vacuum.

  • Validation Checkpoint 2: ATR-FTIR analysis must reveal the appearance of strong sulfone symmetric and asymmetric stretching bands at ~1150 cm⁻¹ and ~1330 cm⁻¹, validating the activation of the safety-catch linker[2].

Step 3: Nucleophilic Cleavage and Diversification

  • Distribute the activated sulfone resin into a 96-well synthesis block.

  • To each well, add a distinct primary or secondary amine (R₂R₃NH, 5.0 equiv) dissolved in MeCN[2].

  • Heat the block to 80 °C for 6 hours[2]. The SNAr reaction displaces the resin-bound sulfinate, simultaneously introducing the R-group diversity and cleaving the final product from the solid support[2].

  • Filter the solution and evaporate the solvent to yield the final 2-aminobenzoxazole derivatives.

Protocol B: HgO-Mediated Cyclodesulfurization Strategy

Objective: Generate 2-aminobenzo[d]oxazoles via an on-resin thiourea intermediate[3].

Step 1: Thiourea Intermediate Formation

  • Swell isothiocyanate-terminated resin in anhydrous DMF.

  • Add substituted 2-aminophenol (3.0 equiv) and agitate at room temperature for 12 hours.

  • Wash the resin with DMF, DCM, and MeOH.

  • Validation Checkpoint 1: ATR-FTIR must show the complete disappearance of the isothiocyanate peak at 2071 cm⁻¹ and the emergence of thiourea peaks at 1649 cm⁻¹ and 1585 cm⁻¹[3].

Step 2: Cyclodesulfurization

  • Suspend the 2-hydroxyphenylthiourea resin in 1,4-dioxane.

  • Add Mercury(II) oxide (HgO, 3.0 equiv) and heat to 80 °C for 24 hours[3].

  • Wash the resin sequentially with DMF, water, MeOH, and DCM to remove HgS byproducts.

Step 3: Acidic Cleavage

  • Treat the resin with a cleavage cocktail of TFA/DCM (1:4 v/v) at 40 °C for 12 hours, followed by room temperature for 3 hours[3].

  • Collect the filtrate and evaporate to yield the target 2-aminobenzoxazole library.

Quantitative Data Presentation

The table below summarizes the operational benchmarks and comparative quantitative data for both SPOS methodologies, aiding researchers in selecting the appropriate protocol based on available reagents and desired purity profiles.

ParameterProtocol A: Thioether Safety-CatchProtocol B: Cyclodesulfurization
Primary Linker Merrifield (Chloromethyl)Isothiocyanate-terminated
Key Reagents CS₂, DIC, mCPBA, Amines2-Aminophenol, HgO, TFA
Cleavage Mechanism Nucleophilic substitution (Amine)Acidic cleavage (TFA)
Average Yield Range 68% - 85% (Over 3 steps)70% - 82% (Over 3 steps)
Average Purity (LC/MS) > 90% (Due to traceless release)> 85%
Library Diversity Vector C2-Amines (Introduced at cleavage)C2-Aminophenol & N-Alkylations
Validation Method ATR-FTIR (Sulfone bands)ATR-FTIR (Thiourea bands)

References

1.[2] Hwang, J. Y., & Gong, Y.-D. (2006). Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker. ACS Combinatorial Science. URL:[Link] 2.[3] An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. Bulletin of the Korean Chemical Society (2012). URL:[Link] 3.[1] Sato, Y., et al. (1998). Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut. Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of N-phenyl-1,3-benzoxazol-2-amine synthesis

Welcome to the Technical Support Center for the synthesis of N-phenyl-1,3-benzoxazol-2-amine (also known as 2-anilinobenzoxazole). This molecule is a privileged scaffold in drug development, but its synthesis often suffe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenyl-1,3-benzoxazol-2-amine (also known as 2-anilinobenzoxazole). This molecule is a privileged scaffold in drug development, but its synthesis often suffers from poor yields due to incomplete cyclization, catalyst degradation, or competing side reactions.

This guide provides field-proven troubleshooting strategies, focusing on the two most robust synthetic pathways: Oxidative Cyclodesulfurization and Buchwald-Hartwig Amination .

Pathways Start1 2-Aminophenol + Phenyl Isothiocyanate Int1 Thiourea Intermediate Start1->Int1 THF, RT Route1 Oxidative Cyclodesulfurization (I2 or Bi-reagents) Int1->Route1 Base Target N-phenyl-1,3-benzoxazol-2-amine Route1->Target -S Start2 2-Chlorobenzoxazole + Aniline Route2 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Start2->Route2 Toluene, 100°C Route2->Target -HCl

Fig 1: Primary synthetic pathways for N-phenyl-1,3-benzoxazol-2-amine.

Part 1: Troubleshooting Oxidative Cyclodesulfurization

One of the most reliable, metal-free methodologies to synthesize these derivatives involves the cyclodesulfurization reaction of in situ generated monothioureas[1].

FAQ 1: Why is my cyclization stalling at the thiourea intermediate, resulting in <40% yield?

Causality & Solution: Stalled cyclodesulfurization is typically caused by insufficient electrophilic activation of the sulfur atom. Molecular iodine (I


) acts as a soft Lewis acid to activate the thiocarbonyl group, facilitating intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. If the reaction stalls, it is often due to I

consumption by solvent impurities or insufficient base to neutralize the generated hydroiodic acid (HI). HI accumulation protonates the nucleophilic oxygen, halting the reaction. Ensure you are using a slight excess of I

(1.2 equivalents) and an adequate solid base (e.g., K

CO

) to drive the equilibrium forward. Alternatively, triphenylbismuth dichloride can be used as a highly efficient cyclodesulfurization reagent[2] if iodine is incompatible with other functional groups.
Protocol 1: Self-Validating I -Mediated Cyclodesulfurization
  • Thiourea Formation: To a pre-stirred solution of 2-aminophenol (1.0 mmol) in anhydrous THF (5 mL), add phenyl isothiocyanate (1.1 mmol) dropwise at room temperature.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the 2-aminophenol spot (ninhydrin active, oxidizes in air) and the appearance of a new, highly UV-active spot confirms complete thiourea formation (typically 1–2 hours).

  • Oxidative Cyclization: Add finely milled anhydrous K

    
    CO
    
    
    
    (3.0 mmol) to the mixture, followed by the portion-wise addition of I
    
    
    (1.2 mmol).
    • Validation Check: The solution will immediately turn dark brown/purple (I

      
       color). As the reaction proceeds and I
      
      
      
      is consumed during desulfurization, the dark color will visibly fade to a pale yellow or orange suspension. This color transition is a reliable visual indicator of reaction progress.
  • Quenching & Workup: After 4 hours, quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (10 mL) to reduce any unreacted iodine.
    • Validation Check: The mixture must immediately turn colorless or milky white. If a yellow tint remains, add more Na

      
      S
      
      
      
      O
      
      
      . Extract with EtOAc (3 x 15 mL), dry over Na
      
      
      SO
      
      
      , and concentrate for column chromatography.
Data Summary: Optimization of Cyclodesulfurization Reagents
Oxidant (Equiv)Base (Equiv)SolventTime (h)Isolated Yield (%)Mechanistic Observation
I

(1.0)
Et

N (1.5)
THF655%HI accumulation slows cyclization; incomplete conversion.
I

(1.2)
K

CO

(3.0)
THF485%Optimal; solid base efficiently traps HI without side reactions.
BiPh

Cl

(1.2)
Et

N (2.0)
CH

Cl

283%Rapid desulfurization using pentavalent organobismuth.

Part 2: Troubleshooting Buchwald-Hartwig Amination

For substrates where the isothiocyanate is unstable or unavailable, the Buchwald-Hartwig amination provides a direct route via the palladium-catalyzed coupling of anilines with 2-halobenzoxazoles[3].

BHTroubleshooting Issue Low Yield in C-N Coupling Check1 Is Pd precipitating (Black solid)? Issue->Check1 Check2 Is starting material unreacted? Issue->Check2 Check3 Dehalogenation side product observed? Issue->Check3 Sol1 Increase Ligand:Pd ratio or use bidentate (BINAP) Check1->Sol1 Yes Sol2 Switch base to Cs2CO3, increase temperature Check2->Sol2 Yes Sol3 Use bulkier ligand (e.g., X-Phos) Check3->Sol3 Yes

Fig 2: Decision matrix for troubleshooting Buchwald-Hartwig amination yields.

FAQ 2: I am observing significant palladium black precipitation and low yields (<30%). How do I stabilize the catalytic cycle?

Causality & Solution: Palladium black indicates severe catalyst degradation. The active Pd(0) species is aggregating into inactive nanoparticles before oxidative addition into the 2-chlorobenzoxazole bond can occur. Because 2-chlorobenzoxazole is an electron-deficient and sometimes sluggish coupling partner, the Pd(0) intermediate has a longer lifetime in solution, increasing the risk of aggregation. Better yields are obtained when the Pd(0) catalyst is complexed with chelating phosphine type ligands such as BINAP or bulky dialkylbiaryl phosphines like X-Phos[4].

FAQ 3: My starting materials are consumed, but I am isolating a high percentage of dehalogenated benzoxazole. Why?

Causality & Solution: Hydrodehalogenation is a competing side reaction that occurs via


-hydride elimination from the palladium-amido complex, or through interaction with alkoxide bases that contain 

-hydrogens. To suppress this, avoid bases like NaOtBu if the issue persists, and switch to a mild, anhydrous inorganic base like Cs

CO

. Furthermore, using a sterically demanding ligand (e.g., X-Phos) accelerates the reductive elimination step, outcompeting the slower

-hydride elimination pathway.
Protocol 2: Self-Validating Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk tube, combine 2-chlorobenzoxazole (1.0 equiv), aniline (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), Pd(OAc)
    
    
    (5 mol%), and BINAP (10 mol%).
    • Validation Check: Ensure the Cs

      
      CO
      
      
      
      is finely milled and strictly anhydrous. Clumpy base severely limits the solid-liquid interfacial area, stalling the deprotonation of the coordinated amine.
  • Degassing: Add anhydrous, degassed toluene (10 mL/mmol). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand to its phosphine oxide. The solution should remain a clear, distinct color (often yellow/orange depending on the Pd-ligand complex) without turning black upon initial mixing.

  • Heating: Stir the mixture at 100–110 °C for 8–12 hours.

    • Validation Check: Monitor by GC-MS or LC-MS. The disappearance of the 2-chlorobenzoxazole mass peak and the emergence of the [M+H]

      
       peak for N-phenyl-1,3-benzoxazol-2-amine (m/z ~ 211) validates successful C-N coupling.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove the inorganic base and aggregated catalyst residues. Concentrate the filtrate and purify via silica gel chromatography.

Data Summary: Ligand and Base Screening for C-N Coupling
Catalyst (mol%)Ligand (mol%)Base (Equiv)Temp (°C)Yield (%)Mechanistic Rationale
Pd(OAc)

(5)
PPh

(10)
NaOtBu (2)10025%Monodentate PPh

fails to stabilize Pd(0); high dehalogenation.
Pd(OAc)

(5)
BINAP (10)Cs

CO

(2)
11078%Bidentate ligand prevents Pd aggregation; Cs

CO

minimizes side reactions.
Pd

(dba)

(2.5)
X-Phos (10)KOtBu (2)10088%Bulky, electron-rich X-Phos accelerates both oxidative addition and reductive elimination.
References
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information (PMC). 1

  • One-pot reaction for the synthesis of N-substituted 2-aminobenzoxazoles using triphenylbismuth dichloride as cyclodesulfurization reagent. ResearchGate. 2

  • Buchwald–Hartwig amination. Wikipedia. 3

  • Buchwald-Hartwig Coupling - General Procedure and Mechanism. Organic Synthesis. 4

Sources

Optimization

Solubility enhancement of N-phenyl-1,3-benzoxazol-2-amine in aqueous media

Topic: Solubility Enhancement of N-phenyl-1,3-benzoxazol-2-amine (PBA) Document ID: ST-PBA-001 | Status: Active | Last Updated: 2026-03-01 Core Directive: The Physicochemical Challenge User Context: You are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Enhancement of N-phenyl-1,3-benzoxazol-2-amine (PBA)

Document ID: ST-PBA-001 | Status: Active | Last Updated: 2026-03-01

Core Directive: The Physicochemical Challenge

User Context: You are working with N-phenyl-1,3-benzoxazol-2-amine (PBA) . The Problem: You observe rapid precipitation upon dilution in aqueous media, or you cannot achieve the concentration required for your biological assay (IC50 determination).

Technical Analysis: PBA is a classic BCS Class II candidate (Low Solubility, High Permeability).[1] Its poor solubility stems from two synergistic factors:

  • High Lipophilicity (LogP ~3.4): The planar benzoxazole ring fused with the phenyl group creates a highly hydrophobic surface area that repels water molecules.

  • High Lattice Energy: The planar structure allows for strong

    
     stacking in the crystal lattice, requiring significant energy to break the crystal structure during dissolution.
    

The Solution Strategy: We cannot change the molecule, but we can mask its properties.[1] This guide prioritizes Cyclodextrin Complexation and Amorphous Solid Dispersions over simple pH adjustment, as the weak basicity of the benzoxazole ring (pKa < 4) requires unphysiologically low pH for significant solubility gains.

Decision Matrix: Select Your Protocol

Before proceeding, identify your end-goal to select the correct solubilization strategy.

SolubilityStrategy Start Start: Define Application InVitro In Vitro Assay (Cell Culture/Enzyme) Start->InVitro High Throughput InVivo In Vivo / Formulation (Animal Studies) Start->InVivo Bioavailability Cosolvent Protocol A: Cosolvency (DMSO/PEG) InVitro->Cosolvent Short term stability Complex Protocol B: Cyclodextrin Complexation InVivo->Complex High stability & safety Dispersion Protocol C: Solid Dispersion InVivo->Dispersion Scalability Validation Validation: Check for Precipitation Cosolvent->Validation Complex->Validation Dispersion->Validation

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental needs.

Protocol B: Cyclodextrin Inclusion Complexation (Recommended)

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2][3][4][5] The aromatic benzoxazole moiety of PBA fits sterically into the cavity of


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. This shields the hydrophobic region from water, effectively "tricking" the solvent.

Reagents Required:

  • N-phenyl-1,3-benzoxazol-2-amine (PBA)[6]

  • HP-

    
    -CD (Preferred over native 
    
    
    
    -CD due to higher water solubility and lower renal toxicity)
  • Solvent: Methanol or Ethanol (Analytical Grade)

Step-by-Step Workflow: The Kneading Method

This method is superior to physical mixing as it provides the energy required for the guest molecule (PBA) to enter the host cavity (CD).

  • Molar Calculation:

    • Calculate a 1:1 molar ratio .

    • MW of PBA

      
       210.23  g/mol .[7]
      
    • MW of HP-

      
      -CD 
      
      
      
      1400 g/mol (varies by substitution).
    • Example: For 210 mg of PBA, use 1400 mg of HP-

      
      -CD.
      
  • Paste Preparation:

    • Place the HP-

      
      -CD in a mortar.[2]
      
    • Add a minimal amount of water/ethanol mixture (1:1 v/v) to create a thick paste.

    • Critical Step: The consistency should be like toothpaste, not a runny liquid.

  • Inclusion Process:

    • Slowly add the PBA powder to the paste while grinding vigorously with the pestle.

    • Knead for 45–60 minutes.

    • Why: The shear force drives the hydrophobic PBA into the CD cavity. As the solvent evaporates, the complex stabilizes.

  • Drying & Sizing:

    • Dry the paste in a vacuum oven at 40°C for 24 hours.[8]

    • Pulverize the dried mass and pass through a #60 mesh sieve.

  • Validation (Self-Check):

    • Dissolve a sample of the complex in water.[9] It should yield a clear solution, unlike the pure PBA which floats/sediments.[1]

Protocol C: Amorphous Solid Dispersion

Scientific Rationale: PBA exists in a crystalline lattice. By dissolving it with a polymer (PEG 6000 or PVP K30) and rapidly removing the solvent, we trap PBA in a high-energy amorphous state within the polymer matrix. The polymer prevents recrystallization and improves wettability.

Step-by-Step Workflow: Solvent Evaporation
  • Solution Preparation:

    • Dissolve PBA in a minimum volume of Acetone or Methanol (Solution A).

    • Dissolve PEG 6000 in the same solvent (Solution B).

    • Mix Solution A and B. Target a Drug:Polymer ratio of 1:4 or 1:5 (w/w).

  • Solvent Removal:

    • Use a Rotary Evaporator at 45°C under reduced pressure.

    • Critical Step: Rapid evaporation is key to preventing PBA recrystallization.

  • Desiccation:

    • Store the resulting film/powder in a desiccator for 48 hours to remove residual solvent.

  • Reconstitution:

    • The resulting powder can be dissolved directly in aqueous buffer.

Troubleshooting & FAQs

Q1: I used DMSO (Protocol A), but the compound precipitated when I added it to the cell culture media. Why?

A: This is the "Crash-Out" effect.

  • Cause: PBA is soluble in DMSO but insoluble in water. When you dilute the DMSO stock (e.g., 1000x dilution) into media, the solvent power drops instantly, and the hydrophobic PBA molecules aggregate.[1]

  • Fix:

    • Pre-warm the media to 37°C.

    • Vortex the media while adding the DMSO stock (dynamic mixing).

    • Do not exceed 0.5% DMSO final concentration.

    • If it still precipitates, switch to Protocol B (Cyclodextrin) . The CD complex prevents aggregation upon dilution.

Q2: Why not just use acid to dissolve it? It has an amine group.

A: The "amine" in PBA is an exocyclic amine attached to an electron-withdrawing benzoxazole ring.

  • Mechanism: The lone pair on the exocyclic nitrogen is delocalized into the ring system. This makes PBA an extremely weak base (pKa is likely < 3).

  • Implication: To protonate it fully (and make it soluble), you would need a pH of ~1. This is incompatible with most biological assays (which require pH 7.4). Therefore, pH adjustment is not recommended for physiological studies.

Q3: How do I know if the Cyclodextrin complex actually formed?

A: You need to verify the loss of crystallinity.

  • Quick Check: Differential Scanning Calorimetry (DSC).[2][8] Pure PBA has a sharp melting point (endothermic peak). The complex will show the disappearance or significant broadening of this peak.

  • Visual Check: Phase Solubility Study. Add excess PBA to increasing concentrations of HP-

    
    -CD in water. Filter and measure UV absorbance. If absorbance increases linearly with CD concentration (A
    
    
    
    type profile), the complex is forming.
Summary of Solubility Data
ParameterPure PBAPBA + DMSO (0.1%)PBA + HP-

-CD (1:1)
Aqueous Solubility < 5

g/mL (Insoluble)
~20

g/mL (Meta-stable)
> 200

g/mL (Soluble)
Stability (24h) SedimentationPotential PrecipitationStable Solution
Bioavailability PoorVariableEnhanced

References

  • PubChem. (2025).[7] N-phenyl-1,3-benzoxazol-2-amine | C13H10N2O.[7] National Library of Medicine. [Link]

  • Naguib, M. et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • FooDB. (2010).[10] Compound Benzoxazole (FDB004443). [Link]

  • Mishra, A. et al. (2017). Enhancement of solubility of poorly soluble drugs by solid dispersion: An Overview. Indian Journal of Pharmaceutical and Biological Research. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Benzoxazole C-H Amination

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of catalyst loading in benzoxazole C-H amination. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of catalyst loading in benzoxazole C-H amination. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and reproducibility of their C-H amination reactions. As your application scientist, I will provide field-proven insights and evidence-based protocols to help you navigate the complexities of catalyst optimization.

The direct amination of a benzoxazole C-H bond is a powerful, atom-economical strategy for synthesizing 2-aminobenzoxazoles, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3][4][5] The efficiency of this transformation is critically dependent on the catalyst system, and finding the optimal catalyst loading is a pivotal step in method development. Too little catalyst can lead to a sluggish or incomplete reaction, while an excess can be uneconomical and may introduce side reactions or complicate product purification. This guide provides a structured approach to troubleshooting and optimizing this key parameter.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Loading

This section addresses foundational questions regarding the role and optimization of catalyst loading in your C-H amination experiments.

Q1: Why is optimizing the catalyst loading so critical for benzoxazole C-H amination?

Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purity. The primary goals are:

  • Maximizing Yield and Conversion: Ensuring enough active catalyst is present to drive the reaction to completion in a reasonable timeframe.

  • Minimizing Costs: Transition metal catalysts, particularly those based on rhodium, iridium, or palladium, can be expensive.[6][7][8][9] Using the minimum effective amount is crucial for the economic viability of a synthetic route.

  • Controlling Selectivity: In some cases, excessive catalyst loading can lead to undesired side reactions, such as over-oxidation, dimerization, or amination at secondary sites, thereby reducing the selectivity for the desired product.[10]

  • Simplifying Purification: Lower catalyst loading means less residual metal in the crude product, which simplifies the work-up and purification process and is critical for pharmaceutical applications.[1][5]

Q2: What is a typical catalyst loading range for this type of reaction?

The "typical" range is highly dependent on the specific metal, ligand, substrate, and reaction conditions. However, here are some general starting points from the literature:

  • Copper-Based Catalysts: Often require higher loadings, commonly in the range of 10-20 mol%.[1][4][11] However, the addition of additives like acetic acid can sometimes allow for lower catalyst loading.[2][12]

  • Rhodium- and Iridium-Based Catalysts: These are generally more active and can be effective at much lower loadings, often between 0.1 and 5 mol%.[7][13][14] The development of highly active catalysts like Rh₂(esp)₂ has enabled reactions with loadings as low as 0.1 mol%.[7]

  • Palladium-Based Catalysts: While more common for cross-coupling reactions, Pd catalysts used for C-H amination typically fall within the 1-5 mol% range.[8][9]

Q3: How does catalyst loading directly impact reaction kinetics?

In a simplified model, the reaction rate is directly proportional to the concentration of the active catalytic species. Therefore, doubling the catalyst loading should, in principle, double the initial reaction rate. However, this relationship is not always linear throughout the entire reaction course. At very high loadings, the reaction rate may become limited by other factors, such as the mass transport of reactants or the rate of a non-catalytic step in the mechanism. Conversely, at very low loadings, catalyst decomposition can become significant relative to the rate of turnover, leading to a stalled reaction.[15]

Q4: Should I use a homogeneous or heterogeneous catalyst for my system?

The choice depends on the specific goals of your project.

  • Homogeneous Catalysts (e.g., [Rh₂(OAc)₄], [Cp*IrCl₂]₂) are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular nature.[3] However, their removal from the product can be challenging.

  • Heterogeneous Catalysts (e.g., copper supported on silica) offer significant practical advantages, including easy separation from the reaction mixture via filtration and the potential for catalyst recycling.[1][2][3][4][5][11] This simplifies work-up and reduces metal contamination in the final product.[1][2][3][4][5][11] However, they may require higher temperatures or longer reaction times due to potentially higher activation barriers.[1][5]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This guide provides a systematic, question-based approach to resolving common problems encountered during the optimization of benzoxazole C-H amination.

Problem Cluster: Low Yield & Stalled Reactions

Q: My reaction shows very low conversion, or it starts but fails to proceed to completion. Should I just add more catalyst?

While insufficient catalyst loading is a common cause, it is not the only one. Adding more catalyst without proper diagnosis can be wasteful and may mask other underlying issues. Follow this diagnostic workflow:

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion purity 1. Verify Reagent Purity (Benzoxazole, Amine, Solvent) start->purity atmosphere 2. Confirm Inert Atmosphere (Degas solvent, use N₂/Ar) purity->atmosphere Reagents OK? temp 3. Check Reaction Temperature (Is it optimal for your catalyst?) atmosphere->temp Setup OK? catalyst_activity 4. Assess Catalyst Activity (Is the catalyst precursor fresh? Handled properly?) temp->catalyst_activity Temp OK? loading_screen 5. Screen Catalyst Loading (e.g., 0.5x, 1x, 2x of initial loading) catalyst_activity->loading_screen Activity OK? analysis 6. Analyze Results (Monitor by TLC/LCMS/NMR) loading_screen->analysis success Problem Solved analysis->success Conversion Improves fail Issue Persists? Consider Ligand/Solvent/Additive Screening analysis->fail No Improvement

Caption: Decision tree for troubleshooting low reaction conversion.

Causality Explained:

  • Reagent Purity: Starting materials, especially 2-aminophenol derivatives used to make benzoxazoles, can oxidize and degrade upon storage.[15][16] Impurities can poison the catalyst. Always use freshly purified starting materials and anhydrous solvents.

  • Inert Atmosphere: Many C-H amination catalysts, particularly in their active (e.g., Pd(0) or Rh(I)) states, are sensitive to oxygen.[15][16] Ensure your reaction is properly set up under an inert atmosphere of nitrogen or argon.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[17] Conversely, a temperature that is too low may not be sufficient to overcome the activation energy for C-H cleavage.[15] Verify the optimal temperature for your specific catalytic system.

  • Catalyst Activity: Catalysts can degrade over time or through improper handling. If you suspect deactivation, try opening a new bottle of the catalyst precursor or adding a fresh portion to a stalled reaction.[15]

  • Catalyst Loading Screen: If the above factors are ruled out, then catalyst loading is the likely culprit. Do not simply double the amount. Perform a systematic screen (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the point of diminishing returns.

Problem Cluster: Poor Selectivity & Side Product Formation

Q: I am getting my desired product, but I also see significant formation of side products (e.g., ring-opened intermediates, dimers). How is this related to catalyst loading?

Catalyst loading can have a profound effect on selectivity. The concentration of the active catalyst can influence which of several competing reaction pathways is dominant.

  • Case 1: Ring Opening of Benzoxazole: Some studies have observed that in the absence of a catalyst, the reaction between benzoxazole and an amine can lead to a ring-opened intermediate.[1][4] If your catalyst loading is too low, this non-catalytic background reaction may become competitive. An adequate catalyst concentration facilitates the rapid conversion of this intermediate to the desired product.[3][5]

  • Case 2: Catalyst-Mediated Decomposition: Conversely, a catalyst loading that is too high might accelerate undesired subsequent reactions. For example, the product itself might be a substrate for further C-H functionalization or decomposition, especially under harsh conditions. Reducing the catalyst loading can sometimes minimize these side reactions by keeping the concentration of the highly reactive catalyst species low.

Recommendation: If you observe significant side products, perform a catalyst loading study and analyze the product-to-byproduct ratio at each concentration point. This will reveal the optimal window for clean conversion.

Problem Cluster: Catalyst Deactivation & Poor Reproducibility

Q: My reaction is inconsistent. Sometimes it works well, and other times it fails. Could this be a catalyst loading issue?

Poor reproducibility often points to catalyst deactivation or sensitivity. While the absolute loading is important, the effective concentration of the active catalyst is what truly matters.

  • Ligand Dissociation: In many catalytic systems, the metal center is stabilized by ligands. Amines, being nucleophilic, can sometimes act as competing ligands and displace the desired ligand from the metal, leading to catalyst deactivation.[18] Using a slight excess of ligand relative to the metal precursor can sometimes mitigate this.

  • Sensitivity to Air/Moisture: Small, difficult-to-control variations in atmospheric exposure during reaction setup can lead to inconsistent levels of catalyst deactivation, especially at very low (e.g., < 1 mol%) loadings.

  • Heterogeneous Catalyst Leaching/Deactivation: For supported catalysts, ensure the metal is robustly anchored. Leaching of the active species into the solution can lead to a loss of activity. Repeated use can also lead to deactivation, sometimes requiring a regeneration step.[2][3]

Recommendation: For highly sensitive reactions, consider preparing a stock solution of the catalyst and ligand in an anhydrous, degassed solvent within a glovebox. This allows for more accurate and reproducible dispensing of small catalyst quantities.

Section 3: Experimental Protocols & Best Practices
Protocol 1: General Procedure for Catalyst Loading Screening

This protocol provides a systematic approach to identify the optimal catalyst loading for a generic benzoxazole C-H amination reaction.

Materials:

  • Benzoxazole substrate (1.0 mmol)

  • Amine coupling partner (1.2 - 2.0 mmol)

  • Transition metal catalyst precursor (e.g., CuCl, [Cp*IrCl₂]₂)

  • Ligand (if required)

  • Additive (e.g., Acetic Acid, if required)[12][19]

  • Anhydrous, degassed solvent (e.g., Acetonitrile, Toluene)[1][11][20]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In parallel, add the benzoxazole substrate (1.0 mmol) and a magnetic stir bar to a series of oven-dried reaction vials.

  • Inerting: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Catalyst Addition:

    • Screening Array: To each vial, add a different molar percentage of the catalyst precursor. A good starting range could be 1, 2, 5, 10, and 15 mol%. For highly active catalysts (Rh, Ir), a range of 0.5, 1, 2, and 5 mol% may be more appropriate.

    • Note: If using a solid catalyst, weigh it out quickly to minimize air exposure. If using a ligand, pre-mix it with the catalyst precursor in a small amount of solvent before adding to the main reaction.

  • Reaction Execution: Place the sealed vials in a pre-heated aluminum block or oil bath set to the desired reaction temperature (e.g., 80-120 °C).[1][11][14]

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction vial for analysis by TLC, LC-MS, or ¹H NMR to determine the conversion and yield.[2][3][4][11]

  • Analysis: Plot the yield as a function of catalyst loading to identify the optimal concentration.

Table 1: Example of Catalyst Loading Screening Data

EntryCatalystLoading (mol%)Time (h)Conversion (%)Yield (%)Notes
1CuCl5124540Incomplete conversion
2CuCl10128578Good conversion
3CuCl15 1298 92 Optimal
4CuCl20129991No significant improvement over 15 mol%
Section 4: Visualizing the Catalytic Process

Understanding the role of the catalyst within the reaction mechanism can aid in troubleshooting.

Simplified Catalytic Cycle for C-H Amination

G sub Benzoxazole (R-H) cat_active [M]ⁿ⁺²(R)(H) C-H Activation sub->cat_active amine Amine (Nu-H) amine->cat_active product Product (R-Nu) cat_rest [M]ⁿ Catalyst cat_rest->cat_active + R-H cat_inter [M]ⁿ(R)(Nu) C-N Formation cat_active->cat_inter + Amine - H₂/Oxidant cat_inter->product cat_inter->cat_rest Reductive Elimination

Caption: A generic catalytic cycle for transition-metal-catalyzed C-H amination.

This diagram illustrates that the catalyst, [M]ⁿ, is the engine of the reaction. The concentration of this active species, which is determined by the initial catalyst loading, directly influences the rate at which the benzoxazole substrate is converted into the activated intermediate and, ultimately, the final product. Any process that removes the catalyst from this cycle (deactivation) will halt the reaction.

References
  • Bravin, F., et al. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry. [Link]

  • Bravin, F., et al. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. National Center for Biotechnology Information. [Link]

  • Bravin, F., et al. (2025). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. IRIS-AperTO - Unito.it. [Link]

  • Bravin, F., et al. (2025). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. Beilstein Archives. [Link]

  • Bravin, F., et al. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry. [Link]

  • Anonymous. (2025). Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. ResearchGate. [Link]

  • Guo, S., et al. (2011). Copper-Catalyzed Oxidative Amination of Benzoxazoles via C-H and C-N Bond Activation: A New Strategy for Using Tertiary Amines as Nitrogen Group Sources. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool IT Services. [Link]

  • White, M. C., et al. (n.d.). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Center for Biotechnology Information. [Link]

  • Gu, J., & Cai, C. (2015). Copper-Catalyzed Direct Amination of Benzoxazoles Using Primary Amines as Nitrogen Sources. Organic Chemistry Portal. [Link]

  • Anonymous. (2017). Ligand-Promoted Rhodium(III)-Catalyzed ortho-C-H Amination With Free Amines. PubMed. [Link]

  • Weis, E., et al. (2022). Application guidelines for the C−H amination methodology. ResearchGate. [Link]

  • Park, Y., et al. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications. [Link]

  • Anonymous. (2025). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. MDPI. [Link]

  • Bravin, F., et al. (2026). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. IRIS-AperTO. [Link]

  • Jones, S. D. S., et al. (2020). The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. ACS Publications. [Link]

  • Collet, F., et al. (2011). Catalytic C–H amination: the stereoselectivity issue. Royal Society of Chemistry. [Link]

  • Wang, H., et al. (2025). Ligand‐Promoted Rhodium(III)‐Catalyzed ortho‐C‐H Amination with Free Amines. ResearchGate. [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Anonymous. (2022). Silver Catalyzed Site-Selective C(sp3)−H Bond Amination of Secondary over Primary C(sp3). MDPI. [Link]

  • Anonymous. (n.d.). 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. [Link]

  • Pan, C., et al. (n.d.). A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination. National Center for Biotechnology Information. [Link]

  • Weis, E., et al. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. ACS Publications. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Collet, F., et al. (2011). Catalytic C-H Amination: The Stereoselectivity Issue. PubMed. [Link]

  • Anonymous. (2024). Metal-free visible light mediated direct C-H amination of benzoxazole with secondary amines. PubMed. [Link]

  • Sherwood, J., et al. (2025). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Cao, H., et al. (2011). Copper-Catalyzed Direct Oxidative C–H Amination of Benzoxazoles with Formamides or Secondary Amines under Mild Conditions. ACS Publications. [Link]

  • Anonymous. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Wang, T., et al. (2015). Iridium(III)-Catalyzed Synthesis of Benzimidazoles via C-H Activation and Amidation of Aniline Derivatives. Semantic Scholar. [Link]

  • Kim, J. Y., & Chang, S. (2014). Iridium-Catalyzed C−H Amination with Anilines at Room Temperature: Compatibility of Iridacycles with External Oxidants. ACS Publications. [Link]

  • Suzuki, C., et al. (2015). Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in N-phenyl-1,3-benzoxazol-2-amine Synthesis

Welcome to the technical support center for the synthesis of N-phenyl-1,3-benzoxazol-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-phenyl-1,3-benzoxazol-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we will address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your future synthetic endeavors.

I. Foundational Knowledge: Synthesis at a Glance

The synthesis of N-phenyl-1,3-benzoxazol-2-amine typically involves the cyclization of a 2-aminophenol derivative with a suitable one-carbon synthon that also introduces the N-phenyl group. Several synthetic strategies exist, each with its own set of advantages and potential pitfalls. Common methods include:

  • Reaction of 2-aminophenols with phenyl isothiocyanates followed by cyclodesulfurization: This is a widely used method where the initial thiourea adduct is cyclized, often with the aid of an oxidizing agent.[1]

  • Cyclization of 2-aminophenols with cyanating agents: Reagents like cyanogen bromide (highly toxic) or safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be employed.[2][3]

  • One-pot reactions with ortho-carbonates: This method offers a convenient one-pot procedure using commercially available reagents like tetramethyl orthocarbonate.[1][4]

Understanding the chosen synthetic route is the first step in effective troubleshooting.

II. Troubleshooting Guide: Common Cyclization Failures

This section addresses the most frequently encountered problems during the synthesis of N-phenyl-1,3-benzoxazol-2-amine.

Q1: My reaction shows very low to no yield of the desired product. Where should I start my investigation?

A1: This is a common and often multifaceted problem. A systematic approach is key to identifying the root cause.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.[5]

    • 2-Aminophenol: This starting material is notoriously susceptible to air oxidation, which can lead to the formation of colored impurities and significantly reduce yields.[6] If your 2-aminophenol has darkened, it is highly recommended to purify it by recrystallization before use.[6]

    • Reagent Purity: Verify the purity of your other starting materials, such as phenyl isothiocyanate or the cyanating agent, as impurities can interfere with the reaction.[5]

  • Reaction Conditions:

    • Inert Atmosphere: For many synthetic routes, especially those sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]

    • Solvent Choice: The solvent plays a pivotal role in reactant solubility and can influence reaction rates.[7] Polar aprotic solvents like DMF and DMSO are often effective, but screening a range of solvents may be necessary for optimal results.[7]

    • Temperature: The reaction may require a specific temperature to overcome the activation energy.[5] Insufficient temperature can lead to a stalled reaction, while excessively high temperatures can cause decomposition or side product formation.[5][8]

  • Catalyst Activity (if applicable): If your synthesis involves a catalyst, its activity is paramount. Ensure the catalyst is not deactivated or poisoned.[5]

Troubleshooting Workflow for Low/No Yield

start Low/No Yield Observed check_purity Verify Purity of Starting Materials (2-Aminophenol, etc.) start->check_purity purify Purify Starting Materials (Recrystallization, etc.) check_purity->purify Impure check_conditions Review Reaction Conditions (Atmosphere, Solvent, Temp.) check_purity->check_conditions Pure purify->check_conditions optimize_conditions Optimize Conditions (Inert gas, Solvent screen, Temp. gradient) check_conditions->optimize_conditions Suboptimal check_catalyst Check Catalyst Activity (If applicable) check_conditions->check_catalyst Optimal optimize_conditions->check_catalyst replace_catalyst Use Fresh/Active Catalyst check_catalyst->replace_catalyst Inactive analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, NMR) check_catalyst->analyze_mixture Active replace_catalyst->analyze_mixture identify_issue Identify Issue: - Incomplete reaction - Side products - Decomposition analyze_mixture->identify_issue identify_issue->start Re-evaluate end Successful Synthesis identify_issue->end Resolved cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclodesulfurization A 2-Aminophenol C Thiourea Intermediate A->C B Phenyl Isothiocyanate B->C E N-phenyl-1,3-benzoxazol-2-amine C->E D Oxidizing Agent D->E

Sources

Troubleshooting

Removing sulfur byproducts during 2-anilinobenzoxazole preparation

Welcome to the technical support center for the synthesis of 2-anilinobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-anilinobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of these valuable heterocyclic compounds. Our focus is to provide in-depth, field-proven insights into the formation and removal of sulfur byproducts, ensuring the synthesis of high-purity 2-anilinobenzoxazoles.

Introduction: The Challenge of Sulfur Byproducts

The synthesis of 2-anilinobenzoxazoles often employs sulfur-containing reagents, such as phenyl isothiocyanate or carbon disulfide, which are excellent for constructing the desired heterocyclic core. However, these reagents can also lead to the formation of persistent sulfur-containing impurities. The most common of these is the unreacted thiourea intermediate, N-(2-hydroxyphenyl)-N'-phenylthiourea. Incomplete cyclodesulfurization is the primary cause of this byproduct, which can complicate purification and impact the yield and purity of the final product.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, complete with detailed protocols and mechanistic insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my 2-anilinobenzoxazole synthesis, but I suspect it's contaminated with a sulfur-containing byproduct. What is the likely impurity?

A1: The most probable sulfur-containing impurity is the unreacted thiourea intermediate, N-(2-hydroxyphenyl)-N'-phenylthiourea . This occurs when the cyclodesulfurization step of the reaction is incomplete. The thiourea is formed in the initial step by the reaction of o-aminophenol with phenyl isothiocyanate.

Q2: How can I confirm the presence of the N-(2-hydroxyphenyl)-N'-phenylthiourea byproduct in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques can be used for confirmation:

  • Thin-Layer Chromatography (TLC): The thiourea intermediate is generally more polar than the 2-anilinobenzoxazole product. On a silica gel TLC plate, the thiourea will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for broad singlets corresponding to the N-H protons of the thiourea moiety, and a distinct singlet for the hydroxyl proton. These are absent in the final product. The aromatic protons will appear in the range of δ 7.2–7.5 ppm.[1]

    • ¹³C NMR: The most telling signal is the thiocarbonyl carbon (C=S), which will appear significantly downfield.[1]

  • Infrared (IR) Spectroscopy: The presence of N-H (~3270 cm⁻¹) and broad O-H (~3400-3200 cm⁻¹) stretching bands, along with a C=S stretch (~1670 cm⁻¹), are indicative of the thiourea intermediate.[1]

Compound Key ¹H NMR Signals (Predicted in DMSO-d₆) [1]Key ¹³C NMR Signal (Predicted) [1]Key IR Bands (Predicted) [1]
N-(2-hydroxyphenyl)-N'-phenylthiourea Broad singlets for N-H protons, singlet for O-H protonDownfield C=S signal~3270 cm⁻¹ (N-H), ~3400-3200 cm⁻¹ (O-H), ~1670 cm⁻¹ (C=S)
2-Anilinobenzoxazole Absence of broad N-H and O-H signals from the thioureaAbsence of C=S signalAbsence of thiourea-specific bands
Q3: What are the primary causes of incomplete cyclodesulfurization, leading to the thiourea byproduct?

A3: Incomplete cyclization can be attributed to several factors:

  • Insufficient Reaction Temperature or Time: The cyclodesulfurization step often requires elevated temperatures to proceed to completion.

  • Inefficient Desulfurizing Agent: The choice and amount of the reagent used to promote the cyclization are critical. Common reagents include hydrogen peroxide, elemental sulfur, and various metal oxides.[2][3]

  • Suboptimal Reaction pH: The pH of the reaction medium can influence the rate of cyclization.

  • Steric Hindrance: Bulky substituents on either the o-aminophenol or the aniline can slow down the intramolecular cyclization.

Q4: I have confirmed the presence of the thiourea byproduct. What is the most effective method for its removal?

A4: A multi-step purification protocol is generally the most effective approach.

  • Aqueous Work-up with Base: The unreacted o-aminophenol and the phenolic thiourea intermediate can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The phenolic proton of the thiourea is acidic enough to be deprotonated, rendering it soluble in the aqueous basic solution.

  • Aqueous Work-up with Acid: To remove any unreacted aniline, a wash with a dilute acid solution (e.g., 1M HCl) is recommended.

  • Recrystallization: This is a powerful technique for removing the remaining thiourea. The choice of solvent is crucial. A mixed solvent system, such as ethanol/water or acetone/acetonitrile, can be effective.[1][4]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea

This protocol outlines the synthesis of the thiourea intermediate, which is often the primary sulfur-containing byproduct.

Materials:

  • 2-Aminophenol

  • Phenyl isothiocyanate

  • Anhydrous Ethanol or Acetonitrile

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) in anhydrous ethanol.

  • Addition of Phenyl Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Alternatively, dissolve the crude product in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the purified N-(2-hydroxyphenyl)-N'-phenylthiourea.[1]

Protocol 2: Oxidative Cyclodesulfurization and Purification of 2-Anilinobenzoxazole

This protocol describes a method for the cyclization of the thiourea intermediate and the subsequent purification of the final product.

Materials:

  • N-(2-hydroxyphenyl)-N'-phenylthiourea (from Protocol 1)

  • Hydrogen Peroxide (30% solution)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve N-(2-hydroxyphenyl)-N'-phenylthiourea (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Base and Oxidant: Add a solution of sodium hydroxide (2 equivalents) in water, followed by the dropwise addition of hydrogen peroxide (2-3 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-6 hours. Monitor the disappearance of the thiourea starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude 2-anilinobenzoxazole from a suitable solvent system (e.g., ethanol/water or acetone/acetonitrile) to obtain the pure product.[4]

Visualizing the Process

Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthesis of 2-anilinobenzoxazole and the point at which the thiourea byproduct can persist.

G Synthesis of 2-Anilinobenzoxazole cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclodesulfurization aminophenol o-Aminophenol thiourea N-(2-hydroxyphenyl)-N'-phenylthiourea (Intermediate/Byproduct) aminophenol->thiourea + isothiocyanate Phenyl Isothiocyanate isothiocyanate->thiourea + product 2-Anilinobenzoxazole (Desired Product) thiourea->product [Oxidant] - H₂S

Reaction scheme for 2-anilinobenzoxazole synthesis.
Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving issues with sulfur byproducts.

G Troubleshooting Workflow for Sulfur Byproducts start Reaction Complete tlc Analyze by TLC start->tlc single_spot Single Spot (High Rf) tlc->single_spot Yes multiple_spots Multiple Spots (Low Rf impurity) tlc->multiple_spots No pure_product Pure Product single_spot->pure_product spectroscopy Confirm with NMR/IR multiple_spots->spectroscopy reoptimize Re-optimize Cyclization (Temp, Time, Reagent) multiple_spots->reoptimize For future syntheses purification Implement Purification Protocol (Base/Acid Wash, Recrystallization) spectroscopy->purification purification->pure_product

A logical approach to identifying and removing sulfur byproducts.

References

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

  • Synthesis of 2-aminobenzoxazoles from elemental sulfur mediated cyclization of 2-aminophenols and aryl isothiocyanates. ResearchGate. Available at: [Link]

  • 13C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. Available at: [Link]

  • Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docki. Available at: [Link]

  • Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). ResearchGate. Available at: [Link]

  • Sulfur‐Promoted Synthesis of Benzoxazoles. ChemistryViews. Available at: [Link]

  • Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution. PubMed. Available at: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0290786). NP-MRD. Available at: [Link]

  • Optimization of the Cyclodesulfurization of Thiourea 1a. ResearchGate. Available at: [Link]

  • bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. ResearchGate. Available at: [Link]

  • (PDF) Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. ResearchGate. Available at: [Link]

  • phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. PubMed. Available at: [Link]

  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Available at: [Link]

  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors.
  • N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. PubMed. Available at: [Link]

Sources

Optimization

Minimizing side reactions in the synthesis of N-substituted benzoxazoles

Welcome to the Technical Support Center for the synthesis of N-substituted benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-substituted benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address the most common and challenging issues encountered during the synthesis of N-substituted benzoxazoles.

Issue 1: Low or No Yield of the Desired 2-Substituted Benzoxazole

Question: My reaction between an o-aminophenol and an aldehyde (or carboxylic acid) is giving a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge that can often be traced back to a few critical factors. A systematic evaluation of your experimental setup and conditions is the best approach.

  • Purity of Starting Materials: The purity of the o-aminophenol is paramount. This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities that inhibit the reaction.[1][2]

    • Recommendation: Always use freshly purified or high-purity o-aminophenol. If the material has darkened, it is advisable to purify it by recrystallization prior to use.[2] Additionally, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent in-situ oxidation.[2]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are pivotal for successful cyclization.[1][2]

    • Temperature: The cyclization step often requires sufficient thermal energy to overcome the activation barrier. Many benzoxazole syntheses necessitate elevated temperatures, sometimes as high as 130°C, particularly in solvent-free conditions.[3] However, excessively high temperatures can lead to polymerization or decomposition.[1] It is crucial to find the optimal temperature for your specific substrates.

    • Catalyst: The choice and activity of the catalyst are critical. A wide array of catalysts, from Brønsted and Lewis acids (like PPA and methanesulfonic acid) to various metal catalysts (copper and palladium-based) and nanocatalysts, have been shown to be effective.[4][5] The optimal catalyst will depend on your specific reactants. If you are using a recyclable catalyst, ensure it has not lost its activity.

  • Incomplete Cyclization: A common issue is the formation of a stable Schiff base intermediate from the condensation of the o-aminophenol and an aldehyde, which then fails to cyclize.[1]

    • Recommendation: To drive the cyclization to completion, consider increasing the reaction temperature or time. The addition of a suitable oxidizing agent can also facilitate the intramolecular cyclization of the phenolic azomethine.[6]

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCyclization [label="Incomplete\nCyclization?", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify o-aminophenol\n(recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; InertAtmosphere [label="Use Inert Atmosphere\n(N2 or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustTemp [label="Adjust Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeCatalyst [label="Change/Refresh Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; AddOxidant [label="Add Oxidizing Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseTime [label="Increase Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; Start -> OptimizeConditions; Start -> CheckCyclization;

CheckPurity -> Purify [label="Impure?"]; CheckPurity -> InertAtmosphere [label="Oxidation?"]; Purify -> Success; InertAtmosphere -> Success;

OptimizeConditions -> AdjustTemp; OptimizeConditions -> ChangeCatalyst; AdjustTemp -> Success; ChangeCatalyst -> Success;

CheckCyclization -> AddOxidant [label="Schiff base intermediate\ndetected"]; CheckCyclization -> IncreaseTime; AddOxidant -> Success; IncreaseTime -> Success; } ` Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is often a result of the high reactivity of the starting materials and intermediates. Understanding these potential side reactions is key to mitigating them.

  • Persistent Schiff Base Intermediate: As mentioned previously, the Schiff base formed from an aldehyde and o-aminophenol can be a major byproduct if the subsequent cyclization is inefficient.

    • Causality: The stability of the Schiff base can sometimes be comparable to the desired benzoxazole, especially if the cyclization step has a high activation energy.

    • Mitigation: The use of an effective catalyst is crucial to lower the activation energy of the cyclization step.[7] Additionally, employing an oxidizing agent can drive the reaction towards the aromatic benzoxazole.[6]

  • Polymerization: Under strongly acidic conditions, such as with polyphosphoric acid (PPA), or at high temperatures, o-aminophenols can undergo self-condensation or polymerization, leading to insoluble, dark-colored materials.[1][8]

    • Causality: The amino and hydroxyl groups of the o-aminophenol can react intermolecularly under harsh conditions, leading to a polymeric chain.[9]

    • Mitigation: Add reagents in a controlled manner and strictly adhere to the recommended reaction temperature. The use of milder cyclization agents or catalyst systems can also prevent polymerization.[1]

  • Over-alkylation/arylation: When introducing a substituent on the nitrogen of the benzoxazole ring, it is possible to get undesired multiple substitutions on the benzoxazole core.[2]

    • Causality: The benzoxazole ring has multiple potentially reactive sites.

    • Mitigation: Carefully control the stoichiometry of the alkylating or arylating agent. Optimizing the base and solvent system can also improve selectivity. For instance, in the N-alkylation of 2-aminobenzothiazoles, a related heterocycle, weaker bases often favor alkylation on the exocyclic amino group.[10]

  • Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl ketoximes, a Beckmann rearrangement can occur, leading to the formation of an isomeric benzoxazole, which can be a significant impurity.[6][11][12]

    • Causality: The Beckmann rearrangement is a competing reaction pathway for oximes under acidic conditions.[13]

    • Mitigation: The choice of catalyst and reaction conditions can influence the selectivity. For example, using diethyl chlorophosphate can favor the desired benzoxazole formation over the Beckmann rearrangement product.[12]

// Nodes Start [label="{o-Aminophenol + Aldehyde/Carboxylic Acid}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SchiffBase [label="Schiff Base\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DesiredProduct [label=" N-Substituted Benzoxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Polymerization\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OverAlkylation [label="Over-alkylation/\n-arylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beckmann [label="Beckmann Rearrangement\n(from oxime precursors)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SchiffBase [label="Condensation"]; SchiffBase -> DesiredProduct [label="Cyclization\n(desired path)"]; Start -> Polymer [label="Harsh conditions\n(high temp, strong acid)"]; DesiredProduct:f0 -> OverAlkylation [label="Excess alkylating/\narylating agent"]; {rank=same; Start; Beckmann;} } ` Caption: Common side reactions in benzoxazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of N-substituted benzoxazoles, providing concise and actionable answers.

Q1: What are the most common methods for introducing a substituent at the N-position of the benzoxazole ring?

A1: N-substitution is typically achieved after the formation of the benzoxazole core. The two main strategies are N-alkylation and N-arylation.

  • N-Alkylation: This is commonly performed by treating the benzoxazole with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone.[14][15]

  • N-Arylation: This is often accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide or triflate, a palladium or copper catalyst, and a suitable ligand and base.[16]

Q2: I am struggling with the purification of my N-substituted benzoxazole. What are the recommended techniques?

A2: Purification can indeed be challenging. The two most effective methods are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for purifying solid products. A mixed solvent system is often effective. For example, recrystallization from a solution of acetone and acetonitrile has been reported to be successful.[1][17] The general procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then adding an anti-solvent in which it is less soluble to induce crystallization upon cooling.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A typical eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC).[1][3]

Q3: Can the benzoxazole ring open under certain reaction conditions?

A3: Yes, while generally stable, the benzoxazole ring can undergo ring-opening reactions under specific conditions. For example, copper-catalyzed ring-opening of benzoxazoles in the presence of diazo compounds and water has been reported.[18] Also, some benzoxazoles can be susceptible to ring-opening in the presence of strong nucleophiles or under harsh acidic or basic conditions, although this is less common during typical synthetic procedures.

Section 3: Data Presentation

The choice of catalyst can significantly influence the yield and reaction conditions for the synthesis of 2-substituted benzoxazoles from o-aminophenol and an aldehyde. The following table summarizes the performance of various catalytic systems.

Catalyst TypeSpecific CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference(s)
Ionic LiquidBrønsted Acidic Ionic Liquid (BAIL) Gel1.0 mol%Solvent-free1305 h98%[3][4][7]
NanocatalystFe₃O₄@SiO₂-SO₃H0.03 gSolvent-free5030-60 min87-93%[4]
Metal-Organic FrameworkMn-TPA MOF0.5 mol%Ethanol3010-30 minup to 99.9%[4]
Metal ComplexDendronized Amine Polymer-Pd10 mgEthanol503 h88%[4]

Section 4: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the synthesis and purification of substituted benzoxazoles.

Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst[3]

This protocol describes a solvent-free method using a reusable heterogeneous acid catalyst.

  • Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine 2-aminophenol (1.0 mmol, 109 mg), benzaldehyde (1.0 mmol, 106 mg), and the BAIL gel catalyst (1 mol%, approximately 10 mg).

  • Reaction: Heat the reaction mixture to 130°C with stirring under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting materials are consumed (typically 5 hours).

  • Work-up: Upon completion, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) as the eluent to afford the pure 2-phenylbenzoxazole.

Protocol 2: Purification of a Substituted Benzoxazole by Recrystallization[1][17]

This protocol provides a general procedure for the purification of a solid benzoxazole derivative.

  • Dissolution: Dissolve the crude substituted benzoxazole product in a minimal amount of a suitable solvent (e.g., acetone) at an elevated temperature.

  • Addition of Anti-solvent: While maintaining the temperature between 54-60°C, slowly add an anti-solvent (e.g., acetonitrile) over a period of 30 minutes until the solution becomes slightly turbid.

  • Concentration and Cooling: Concentrate the solution by distillation at atmospheric pressure. Cool the concentrate to 45-50°C and hold for 30 minutes. Further cool to -3 to 3°C and hold for 1 hour to allow for complete precipitation.

  • Isolation: Filter the solid product and wash with a small amount of the pre-cooled anti-solvent.

  • Drying: Dry the purified product in a vacuum oven at 55-65°C.

References

Sources

Troubleshooting

Benzoxazol-2-amine Synthesis &amp; Derivatization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for benzoxazol-2-amine derivatives. These privileged heterocyclic scaffolds are ubiquitous in medicinal chemistry and drug discovery (e.g., the transthyretin amyloidosis drug Tafam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazol-2-amine derivatives. These privileged heterocyclic scaffolds are ubiquitous in medicinal chemistry and drug discovery (e.g., the transthyretin amyloidosis drug Tafamidis)[1]. However, researchers frequently encounter regioselectivity challenges during core functionalization (Electrophilic Aromatic Substitution) and N-alkylation (exocyclic vs. endocyclic).

This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure self-validating, high-yield experiments.

Section 1: Core Synthesis & Electrophilic Aromatic Substitution (EAS)

FAQ 1: Why am I getting poor yields and complex mixtures when trying to directly halogenate the benzoxazol-2-amine core at the C-7 position?

Root Cause Analysis (Causality): The benzoxazole core is a highly


-electron-rich system. The exocyclic 2-amino group and the endocyclic ring oxygen are both strongly electron-donating via resonance. This combined directing effect activates the fused benzene ring toward electrophilic aromatic substitution (EAS), primarily driving the reaction to the C-5 and C-7 positions[2]. Direct halogenation (e.g., using 

, NIS, or NBS) struggles to differentiate sterically or electronically between these two sites. Consequently, this leads to C-5/C-7 isomeric mixtures that are notoriously difficult to separate via standard silica gel chromatography.

The Solution: Abandon late-stage EAS in favor of a "Pre-functionalization Strategy." A more strategic and often preferred approach is to construct the heterocyclic ring using a precursor that already contains the halogen (or desired functional group) locked at the correct position (e.g., starting with 2-amino-6-iodophenol)[2].

Protocol 1: Desulfurative Cyclization of Pre-functionalized 2-Aminophenols

Self-Validation Check: This protocol utilizes mild, iodine-mediated or organobismuth-promoted cyclodesulfurization of thioureas. The formation of the thiourea intermediate can be visually validated by the consumption of the highly polar 2-aminophenol on TLC, shifting to a less polar, UV-active spot[3].

  • Thiourea Formation: Dissolve the pre-functionalized 2-aminophenol (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere. Add the desired isothiocyanate (1.1 equiv) dropwise at room temperature. Stir for 2-4 hours until TLC indicates complete consumption of the starting phenol.

  • Desulfurization Reagent Preparation: In a separate flask, prepare a solution of Triphenylbismuth dichloride (

    
    ) (1.2 equiv) or Iodine (
    
    
    
    ) (1.2 equiv) in THF[3].
  • Cyclization: Add Triethylamine (

    
    ) (2.5 equiv) to the thiourea mixture, followed by the dropwise addition of the desulfurization reagent at 0 °C.
    
  • Reaction Progression: Warm the mixture to room temperature and stir for 1-2 hours. The reagent promotes the formation of a highly reactive carbodiimide intermediate, which undergoes rapid intramolecular O-cyclization[3].

  • Workup: Quench the reaction with saturated aqueous

    
     (critical if using 
    
    
    
    to reduce unreacted iodine). Extract with EtOAc, dry over anhydrous
    
    
    , and purify via flash chromatography.

Pathway A Pre-functionalized 2-Aminophenol B Isothiocyanate Addition (THF, RT) A->B C Thiourea Intermediate B->C D I2 or Ph3BiCl2 + Et3N (Desulfurization) C->D E Carbodiimide Intermediate D->E F Intramolecular O-Cyclization E->F G Regiopure Benzoxazol-2-amine F->G

Desulfurative cyclization workflow for regiopure benzoxazol-2-amines.

Section 2: Exocyclic vs. Endocyclic N-Alkylation

FAQ 2: During the alkylation of my benzoxazol-2-amine, the alkyl halide reacts at the ring nitrogen (endocyclic) instead of the primary amine (exocyclic). How can I reverse this regioselectivity?

Root Cause Analysis (Causality): Benzoxazol-2-amines exhibit dynamic tautomerism between the 2-amino (aromatic) and 2-imino (non-aromatic) forms. Under neutral or weakly basic conditions (e.g.,


), the endocyclic nitrogen (N3) acts as the primary nucleophile. This is because its lone pair is localized in an 

orbital in the plane of the ring, whereas the exocyclic nitrogen's lone pair is delocalized into the

-system.

The Solution: To achieve regioselective exocyclic N-alkylation, you must completely deprotonate the exocyclic amine to form a highly nucleophilic ambident anion. Following Hard-Soft Acid-Base (HSAB) principles, utilizing a strong base in a polar aprotic solvent, combined with a "soft" electrophile, shifts the thermodynamic preference predominantly to the exocyclic nitrogen.

Quantitative Data: Regioselectivity Comparison

The following table summarizes the expected regioselective outcomes based on the choice of base and electrophile during derivatization:

Base StrengthSolventElectrophile TypeMajor Product SiteExocyclic Yield (%)Endocyclic Yield (%)
Weak (

)
MeCNAlkyl Iodide (Soft)Endocyclic< 10%> 85%
Weak (

)
DCMAcyl Chloride (Hard)Endocyclic< 5%> 90%
Strong (NaH)DMFAlkyl Iodide (Soft)Exocyclic> 80%< 15%
Strong (LiHMDS)THFAlkyl Bromide (Soft)Exocyclic> 85%< 10%
Protocol 2: Regioselective Exocyclic N-Alkylation

Self-Validation Check: The use of Sodium Hydride (NaH) provides an immediate visual cue. The evolution of


 gas confirms the successful deprotonation of the exocyclic amine.
  • Deprotonation: Suspend the benzoxazol-2-amine derivative (1.0 equiv) in anhydrous DMF (0.1 M) under a strict Argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions. Validation: Observe the steady evolution of

    
     bubbles. Stir for 30–45 minutes at 0 °C until the bubbling ceases and the solution becomes clear or slightly yellow, indicating complete anion formation.
    
  • Electrophile Addition: Add the soft alkyl halide (1.05 equiv) dropwise. Maintain the temperature at 0 °C for 1 hour to prevent over-alkylation, then slowly warm to room temperature.

  • Quench & Isolate: Carefully quench the reaction with ice water. Extract with EtOAc, wash the organic layer extensively with brine (at least 3 times) to remove residual DMF, dry over

    
    , and concentrate in vacuo.
    

LogicTree Start Target: Substituted Benzoxazol-2-amine Q1 Where is the substitution site? Start->Q1 Core Benzene Core (C4-C7) Q1->Core Amine Amine Nitrogen Q1->Amine Q2 EAS Strategy? Core->Q2 Q3 Alkylation Site? Amine->Q3 PreFunc Pre-functionalized Phenol (High Regioselectivity) Q2->PreFunc DirectEAS Direct Halogenation (C5/C7 Isomeric Mixtures) Q2->DirectEAS Exo Exocyclic Amine (-NHR) Strong Base (NaH) + Soft Electrophile Q3->Exo Endo Endocyclic Imine (-N=) Weak Base (K2CO3) + Hard Electrophile Q3->Endo

Regioselectivity troubleshooting logic tree for benzoxazol-2-amine derivatization.

References
  • Title: Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles Source: ResearchGate URL: [Link]

  • Title: Construction of dibenzo[d,f][1,3]oxazepine skeleton from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: FTIR Profiling of N-phenyl-1,3-benzoxazol-2-amine

Topic: FTIR characteristic peaks of N-phenyl-1,3-benzoxazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Pharmacophore Context N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks of N-phenyl-1,3-benzoxazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacophore Context

N-phenyl-1,3-benzoxazol-2-amine (also known as 2-anilinobenzoxazole) is a privileged scaffold in medicinal chemistry, serving as a core structure for antitumor, antimicrobial, and anti-inflammatory agents. Its structural integrity relies on the successful fusion of the benzene and oxazole rings and the retention of the exocyclic secondary amine.

In drug development, distinguishing this compound from its ring-opened precursors (thioureas) or hydrolysis byproducts (benzoxazolones) is critical. While NMR provides definitive structural elucidation, FTIR offers a rapid, non-destructive method for process monitoring and solid-state validation. This guide provides an in-depth spectral analysis, comparing the target molecule against its synthetic precursors to establish a self-validating quality control protocol.

Mechanistic Spectral Analysis

To interpret the FTIR spectrum accurately, one must understand the vibrational causality linked to the molecule's synthesis and stability.

The Synthetic Pathway & Spectral Evolution

The most common synthesis involves the cyclodesulfurization of 1-(2-hydroxyphenyl)-3-phenylthiourea , often generated in situ from 2-aminophenol and phenyl isothiocyanate .

  • Step 1 (Precursor): Phenyl isothiocyanate exhibits a massive, diagnostic peak for the cumulative double bond system (-N=C=S).

  • Step 2 (Intermediate): The thiourea intermediate shows broad H-bonding (OH/NH) and a C=S character.

  • Step 3 (Target): The target molecule is formed by the elimination of H₂S (or equivalent), resulting in:

    • Disappearance of the C=S character.

    • Formation of the rigid benzoxazole C=N bond.

    • Formation of the C-O-C ether linkage within the ring.

Comparative Spectral Data Table

The following table contrasts the target N-phenyl-1,3-benzoxazol-2-amine with its critical precursors and potential impurities.

Functional GroupVibration ModeTarget: N-phenyl-1,3-benzoxazol-2-amine Precursor: Phenyl Isothiocyanate Precursor: 2-Aminophenol Impurity: Benzoxazolone
Amine (N-H) Stretch3200–3350 cm⁻¹ (Sharp, Single) None3300–3400 cm⁻¹ (Doublet, Primary)~3150 cm⁻¹ (Amide-like)
Hydroxyl (O-H) StretchAbsent None3200–3550 cm⁻¹ (Broad)Absent
Isothiocyanate -N=C=S StretchAbsent ~2080–2150 cm⁻¹ (Very Strong) NoneNone
Imine (C=N) Ring Stretch1615–1625 cm⁻¹ NoneNoneNone
Carbonyl (C=O) StretchAbsent NoneNone~1750–1780 cm⁻¹ (Strong)
Ether (C-O-C) Asym. Stretch1240–1250 cm⁻¹ None1200–1230 cm⁻¹ (C-O phenol)~1100–1200 cm⁻¹
Aromatic Ring C=C Skeleton1580, 1450 cm⁻¹ 1590, 1490 cm⁻¹1600, 1500 cm⁻¹1600, 1480 cm⁻¹

Detailed Band Assignment & Interpretation

A. The "Silent" Region (2500–1800 cm⁻¹) – Reaction Completion Check

The most critical check for reaction success is the absence of peaks in this region.

  • Diagnostic Marker: Phenyl isothiocyanate has a dominant, broad peak at 2100 ± 50 cm⁻¹ (-N=C=S).

  • Validation: If this peak is present, unreacted starting material remains. A clean spectrum of N-phenyl-1,3-benzoxazol-2-amine must be flat in this baseline region.

B. The High-Frequency Region (3500–2800 cm⁻¹) – H-Bonding Network
  • Target Signal: A single, relatively sharp band at 3200–3350 cm⁻¹ corresponds to the secondary amine (N-H) stretch.

  • Differentiation:

    • vs. 2-Aminophenol: The precursor has a broad O-H band overlapping with primary amine doublets (symmetric/asymmetric) in this region. The target's peak is sharper and lacks the "mound" shape of phenolic H-bonding.

    • vs. Tautomers: While the imino tautomer (benzoxazoline form) is possible, the solid-state (KBr) spectrum typically reflects the amino form, evidenced by this distinct N-H stretch.

C. The Fingerprint Region (1700–1000 cm⁻¹) – Scaffold Confirmation
  • The C=N Ring Closure (1615–1625 cm⁻¹): This band confirms the formation of the oxazole ring. It is often the most intense peak in the double-bond region.

  • The C-O-C Ether Linkage (1240 cm⁻¹ & 1050 cm⁻¹): The asymmetric (higher wavenumber) and symmetric (lower wavenumber) stretching of the oxygen atom embedded in the ring. This distinguishes the product from simple aniline derivatives.

  • Impurity Alert (C=O): If the reaction conditions are too harsh (hydrolysis), the benzoxazole ring may convert to a benzoxazolone. This is immediately visible as a strong carbonyl peak at 1750–1780 cm⁻¹ .

Visualization of Experimental Logic

Diagram 1: Synthesis Validation Workflow

This flowchart outlines the spectral checkpoints during the synthesis of N-phenyl-1,3-benzoxazol-2-amine from phenyl isothiocyanate and 2-aminophenol.

SynthesisValidation Start Starting Materials (2-Aminophenol + Ph-NCS) Intermediate Thiourea Intermediate (1-(2-hydroxyphenyl)-3-phenylthiourea) Start->Intermediate Reaction Onset Start_Spec FTIR: Strong peak ~2100 cm⁻¹ (-NCS) Broad OH ~3300 cm⁻¹ Start->Start_Spec Cyclization Cyclodesulfurization (- H2S) Intermediate->Cyclization Target Target Product (N-phenyl-1,3-benzoxazol-2-amine) Cyclization->Target Success: Loss of broad OH Appearance of C=N (1620) Impurity Impurity: Benzoxazolone (Hydrolysis Product) Cyclization->Impurity Failure: Appearance of C=O (1750) Target_Spec FTIR: NO peak at 2100 Sharp NH ~3250 C-O-C ~1240 Target->Target_Spec

Caption: Spectral evolution during synthesis. The disappearance of the 2100 cm⁻¹ peak and the absence of a 1750 cm⁻¹ carbonyl peak are the primary "Go/No-Go" quality gates.

Diagram 2: Spectral Assignment Logic Tree

A decision tree for researchers to rapidly classify their isolated solid based on FTIR data.

SpectralLogic Q1 Peak at 2100 ± 50 cm⁻¹? Q2 Peak at 1750 ± 30 cm⁻¹? Q1->Q2 No Result_SM Contamination: Unreacted Isothiocyanate Q1->Result_SM Yes Q3 Broad mound >3300 cm⁻¹? Q2->Q3 No Result_Oxazolone Impurity: Benzoxazolone Q2->Result_Oxazolone Yes (Strong C=O) Result_Target Target Identified: N-phenyl-1,3-benzoxazol-2-amine Q3->Result_Target No (Sharp NH only) Result_Thiourea Intermediate: Uncyclized Thiourea Q3->Result_Thiourea Yes (Phenolic OH)

Caption: Rapid diagnostic logic for identifying N-phenyl-1,3-benzoxazol-2-amine and distinguishing it from common synthetic artifacts.

Experimental Protocol: Solid-State Characterization

For drug development applications, reproducibility is paramount. The following protocol ensures consistent spectral acquisition.

A. Sample Preparation (KBr Pellet Method)
  • Rationale: KBr pellets are preferred over ATR for this compound to avoid pressure-induced spectral shifts and to obtain higher resolution in the fingerprint region.

  • Step 1: Dry the synthesized N-phenyl-1,3-benzoxazol-2-amine in a vacuum oven at 40°C for 4 hours to remove surface moisture (which interferes with the N-H region).

  • Step 2: Mix 1–2 mg of the sample with ~100 mg of spectroscopic grade KBr (dried).

  • Step 3: Grind intimately in an agate mortar until a fine, uniform powder is achieved.

  • Step 4: Press into a transparent pellet using a hydraulic press (approx. 10 tons pressure for 2 minutes).

B. Instrument Parameters
  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Background: Fresh KBr background taken immediately prior to sample measurement.

C. Data Processing
  • Baseline Correction: Apply a multi-point baseline correction if the baseline drifts due to light scattering (common in pellets).

  • Normalization: Normalize the C=N stretch (approx. 1620 cm⁻¹) to 1.0 absorbance units for easy overlay comparison with reference standards.

References

  • PubChem. (n.d.). N-phenyl-1,3-benzoxazol-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Saraf, S. K., et al. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Retrieved from [Link]

  • Pérez-Pérez, I., et al. (2014). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E. Retrieved from [Link]

Comparative

Advanced Structural Characterization of N-phenyl-1,3-benzoxazol-2-amine: A Comparative Guide to X-Ray Diffraction Methodologies

Introduction N-phenyl-1,3-benzoxazol-2-amine is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating potent antimicrobial properties (by targeting DNA gyrase) and anti-proliferative activities (by tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction N-phenyl-1,3-benzoxazol-2-amine is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating potent antimicrobial properties (by targeting DNA gyrase) and anti-proliferative activities (by targeting EGFR and Aromatase) 1, 2. For drug development professionals, elucidating the exact 3D conformation of this molecule is a non-negotiable step for accurate Structure-Based Drug Design (SBDD). The torsion angle between the benzoxazole core and the N-phenyl ring dictates the molecule's ability to fit into the hydrophobic pockets of target kinases.

This guide objectively compares the analytical platforms used to determine the structural and crystallographic properties of N-phenyl-1,3-benzoxazol-2-amine, providing self-validating experimental protocols to ensure data integrity.

Platform Comparison: SCXRD vs. PXRD vs. NMR

While 1H/13C NMR confirms the 2D connectivity of the synthesized compound, it fails to capture the solid-state packing, hydrogen-bonding networks, and exact dihedral angles. X-ray diffraction techniques bridge this gap.

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for absolute structural elucidation. It provides exact atomic coordinates and bond lengths, revealing the partial double-bond character of the exocyclic C-N bond due to resonance.

  • Powder X-Ray Diffraction (PXRD): Essential for bulk material analysis. While it cannot easily solve the de novo structure of complex organics, it is critical for polymorph screening and ensuring the bulk synthesized powder matches the single crystal.

Expertise & Causality Insight: Relying solely on SCXRD can be misleading if the selected crystal is a kinetic anomaly. A self-validating system requires simulating a powder pattern from the SCXRD .cif file and overlaying it with the experimental PXRD pattern of the bulk precipitate. A high degree of overlap confirms true phase purity.

Quantitative Data Comparison

The following table summarizes the comparative performance and data outputs of these structural platforms for benzoxazole derivatives.

Analytical PlatformPrimary OutputResolution / PrecisionSample RequirementApplication in Drug Design
SCXRD 3D Atomic Coordinates, Unit CellHigh (< 0.05 Å bond length error)Single crystal (> 0.1 mm)Pharmacophore mapping, Docking
PXRD Phase ID, Polymorph ScreeningModerate (Bulk phase average)10–50 mg fine powderFormulation stability, Patenting
2D-NMR (NOESY) Solution-state proximityLow (Relative distances only)5–10 mg in deuterated solventSolution-state conformation

Representative Crystallographic Parameters (SCXRD) Based on structural analyses of N-phenyl-1,3-benzoxazol-2-amine derivatives 3:

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 10.28 Å, b ≈ 7.82 Å, c ≈ 12.24 Å, β ≈ 95.5°
Intermolecular Forces Dominated by N-H···N and C-H···π interactions
Experimental Protocols: A Self-Validating Workflow
Protocol 1: Synthesis and Crystallization of N-phenyl-1,3-benzoxazol-2-amine

Causality: The compound can be synthesized via the nucleophilic aromatic substitution of 2-chlorobenzoxazole with aniline 4 or via I2-mediated oxidative cyclodesulfurization 1. Because the planar benzoxazole core is highly prone to rapid π-π stacking, standard slow evaporation often yields twinned or clustered crystals unsuitable for SCXRD. Vapor diffusion is the superior alternative.

  • Purification: Purify the synthesized N-phenyl-1,3-benzoxazol-2-amine via silica gel chromatography (Hexane/Ethyl Acetate 8:2) to >99% purity. (Reasoning: Impurities act as nucleation sites, causing premature precipitation).

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM) in a 4 mL inner vial.

  • Antisolvent Diffusion: Place the inner vial inside a 20 mL outer vial containing 5 mL of Hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store at 20°C in a vibration-free environment for 48–72 hours. The slow vapor-phase transfer of hexane into DCM gradually lowers solubility, yielding pristine monoclinic prisms.

Protocol 2: Diffraction Data Collection and Phase Validation
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Mount on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream. (Reasoning: Cooling minimizes thermal vibration, improving high-angle resolution).

  • SCXRD Collection: Collect data using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • PXRD Validation (The Self-Check): Grind the remaining bulk sample into a fine powder (particle size < 10 μm to minimize preferred orientation). Collect PXRD data from 2θ = 5° to 50°. Compare the diffractogram against the SCXRD-simulated pattern to validate bulk phase purity.

Structural Workflow Visualization

XRD_Workflow Synthesis Synthesis & Purification (e.g., 2-Chlorobenzoxazole Route) Crystallization Vapor Diffusion Crystallization (DCM / Hexane) Synthesis->Crystallization Yields >99% pure compound SCXRD SCXRD Analysis (Absolute 3D Conformation) Crystallization->SCXRD Single crystals (>0.1 mm) PXRD PXRD Analysis (Bulk Phase Validation) Crystallization->PXRD Microcrystalline bulk powder Structure Structural Elucidation (Monoclinic P21/c) SCXRD->Structure Atomic coordinates (.cif) PXRD->Structure Phase purity confirmation Docking Structure-Based Drug Design (DNA Gyrase / EGFR Docking) Structure->Docking 3D Pharmacophore mapping

Workflow for the crystallographic characterization and SBDD application of benzoxazole derivatives.

Translational Impact on Drug Development

The precise atomic coordinates derived from SCXRD directly impact computational modeling. For instance, docking simulations of N-phenyl-1,3-benzoxazol-2-amine against the X-ray crystal structure of E. coli DNA gyrase (PDB ID: 1KZN) require exact bond lengths to calculate binding free energies accurately 1. The crystallographically determined dihedral angle between the benzoxazole and phenyl rings ensures that the generated conformers in the docking software represent the true global energy minimum of the molecule, drastically reducing false-positive hit rates in in silico screening.

References
  • Title: Hypervalent Iodine(III)
  • Source: nih.
  • Source: researchgate.
  • Title: 2-Chlorobenzoxazole (CAS 615-18-9)

Sources

Validation

Comprehensive UV-Vis Absorption Spectra Validation Guide for N-phenyl-1,3-benzoxazol-2-amine

Executive Summary & Mechanistic Insights N-phenyl-1,3-benzoxazol-2-amine (also known as N-phenylbenzoxazol-2-amine) is a privileged heterocyclic scaffold utilized extensively in drug discovery, fluorescent probe developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

N-phenyl-1,3-benzoxazol-2-amine (also known as N-phenylbenzoxazol-2-amine) is a privileged heterocyclic scaffold utilized extensively in drug discovery, fluorescent probe development, and materials science. Often synthesized efficiently via the nucleophilic amination of1 with aniline[1], its unique photophysical properties require precise spectroscopic validation to ensure lot-to-lot consistency and experimental reliability.

The optical properties of benzoxazole derivatives are intrinsically linked to their highly conjugated π-electron systems.2[2]. However, functionalization at the C2 position profoundly alters this electronic landscape.

In N-phenyl-1,3-benzoxazol-2-amine, the introduction of the anilino group extends the conjugation pathway. The lone pair of electrons on the exocyclic nitrogen participates in resonance with both the benzoxazole core and the phenyl ring.3[3].

Photophysics S0 Ground State (S0) N-phenylbenzoxazol-2-amine S1 Excited State (S1) π→π* Transition S0->S1 UV Absorption (~310 nm) Relaxation Vibrational Relaxation S1->Relaxation Non-radiative Emission Fluorescence Emission Relaxation->Emission Radiative Decay Emission->S0 Return to S0

Photophysical transition pathway of N-phenyl-1,3-benzoxazol-2-amine.

Comparative Spectroscopic Performance

To objectively evaluate N-phenyl-1,3-benzoxazol-2-amine, we must benchmark its UV-Vis absorption profile against structurally related alternatives. For instance,4[4]. Because N-phenyl-1,3-benzoxazol-2-amine lacks the requisite ortho-hydroxyl group for ESIPT, its absorption maximum is anchored differently.

Table 1: Comparative UV-Vis Absorption Parameters in Ethanol (10 µM)

CompoundSubstructure / Modificationλmax (nm)Molar Absorptivity (ε) [M⁻¹ cm⁻¹]Primary Application
2-Aminobenzoxazole Baseline core~285~1.2 × 10⁴Synthetic intermediate
N-phenyl-1,3-benzoxazol-2-amine Extended conjugation (Target)~310~2.5 × 10⁴Kinase inhibitor scaffold, Probes
2-(2'-Hydroxyphenyl)benzoxazole ESIPT-capable core~336 - 374~1.8 × 10⁴Organic UV filters, Fluorophores

Self-Validating Experimental Protocol

As an application scientist, I emphasize that an experimental protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure photometric accuracy and eliminate solvent- or concentration-induced artifacts during the UV-Vis validation of N-phenyl-1,3-benzoxazol-2-amine.

Step 1: Solvent Selection and Blanking
  • Action: Select spectroscopic-grade ethanol (UV cutoff < 210 nm).

  • Causality: Standard-grade solvents contain trace impurities (e.g., benzene derivatives) that absorb heavily in the 250-300 nm range. This will mask the critical π→π* transitions of the benzoxazole core.

  • Validation Check: Run a baseline scan of the solvent against an empty cuvette. The absorbance must be < 0.05 AU above 220 nm. If it is higher, the solvent is contaminated and must be replaced.

Step 2: Stock Solution and Dilution
  • Action: Prepare a 1 mM stock solution in anhydrous DMSO, then dilute to a final working concentration of 10 µM in ethanol.

  • Causality: N-phenyl-1,3-benzoxazol-2-amine has limited solubility in cold ethanol. The initial DMSO dissolution ensures complete molecular solvation. The 10 µM final concentration ensures the maximum absorbance (A) falls within the 0.1–1.0 range, strictly adhering to the linear dynamic range of the Beer-Lambert law. Exceeding 50 µM risks inner-filter effects and molecular aggregation (π-π stacking), which artificially broaden the absorption band.

Step 3: Cuvette Selection
  • Action: Use high-purity quartz cuvettes (10 mm path length).

  • Causality: Standard optical glass or disposable plastic cuvettes absorb strongly below 340 nm. Since our target compound absorbs near 310 nm, quartz is non-negotiable for accurate quantification.

Step 4: Spectral Acquisition
  • Action: Set the spectrophotometer scan range to 200–500 nm. Use a scan rate of 100 nm/min and a slit width of 1 nm.

  • Causality: A narrow slit width (1 nm) provides high spectral resolution, allowing for the identification of fine vibronic structures in the absorption band. A slow scan rate prevents peak shifting and distortion caused by detector response lag.

Step 5: Data Analysis & Linearity Check
  • Action: Calculate the molar absorptivity (ε) using the rearranged Beer-Lambert equation: ε = A / (c × l).

  • Validation Check: Perform acquisitions at three different concentrations (e.g., 5 µM, 10 µM, 15 µM). Plot Absorbance vs. Concentration. An R² value ≥ 0.999 confirms the absence of aggregation and definitively validates the calculated ε.

UVVisWorkflow Prep 1. Sample Preparation (10 µM in EtOH) Blank 2. Baseline Correction (Solvent Blanking) Prep->Blank Acquisition 3. Spectral Acquisition (200-500 nm Scan) Blank->Acquisition Analysis 4. Data Analysis (λmax & ε Calculation) Acquisition->Analysis Validation 5. Protocol Validation (Linearity Check) Analysis->Validation

Self-validating UV-Vis spectroscopic workflow for benzoxazole derivatives.

References

  • Title: A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I Source: SciELO URL: [Link]

  • Title: Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption Source: MDPI URL: [Link]

  • Title: Absorption spectra of benzoxazole derivatives in the gas phase Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Development and Validation of an HPLC Method for N-phenyl-1,3-benzoxazol-2-amine Quantification

This guide provides a comprehensive walkthrough for the development, validation, and comparison of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-phenyl-1,3-benzoxazol-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough for the development, validation, and comparison of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-phenyl-1,3-benzoxazol-2-amine. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

Introduction: The Significance of N-phenyl-1,3-benzoxazol-2-amine

N-phenyl-1,3-benzoxazol-2-amine belongs to the benzoxazole class of heterocyclic compounds, which are integral to various pharmaceutical and bioactive molecules.[1][2] Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Given its prevalence in medicinal chemistry and drug discovery, a precise and validated quantification method is paramount for quality control, pharmacokinetic studies, and ensuring the efficacy of potential drug candidates.

This guide details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and robust technique for the analysis of aromatic amines.[3][4]

Foundational Strategy for HPLC Method Development

The development of a successful HPLC method hinges on a systematic and logical approach to optimizing the separation of the target analyte from potential impurities and matrix components. The following sections detail the rationale behind the experimental choices for the quantification of N-phenyl-1,3-benzoxazol-2-amine.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the cornerstone of method development. N-phenyl-1,3-benzoxazol-2-amine (C13H10N2O, Molar Mass: 210.23 g/mol ) is an aromatic amine with a calculated XLogP3 of 3.4, indicating its non-polar, hydrophobic nature.[5] This inherent hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[3][6]

Selection of Chromatographic Conditions

The goal is to achieve a sharp, symmetrical peak for N-phenyl-1,3-benzoxazol-2-amine with a reasonable retention time, well-resolved from any other components in the sample matrix.

Given the non-polar nature of the analyte, a C18 (octadecyl) stationary phase is the logical first choice.[6][7] C18 columns are highly versatile and provide excellent retention for hydrophobic compounds through van der Waals interactions. A standard column dimension of 4.6 x 250 mm with 5 µm particle size offers a good balance between efficiency and backpressure for conventional HPLC systems.[8]

The mobile phase is a critical factor in controlling the retention and elution of the analyte.[9] For reversed-phase HPLC, a mixture of water and a miscible organic solvent is typically employed.[3]

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. A starting point for method development would be a gradient elution to determine the approximate solvent composition required to elute the analyte, followed by optimization to an isocratic method for simplicity and robustness.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[7][9] While N-phenyl-1,3-benzoxazol-2-amine is a weakly basic compound, controlling the pH with a buffer (e.g., phosphate or acetate) can ensure consistent retention times and peak shapes by suppressing the ionization of any acidic or basic functional groups.[7] A pH in the neutral to slightly acidic range is generally a good starting point for amine analysis on silica-based columns to avoid column degradation at high pH.[6]

To determine the optimal detection wavelength, a UV-Vis spectrum of N-phenyl-1,3-benzoxazol-2-amine in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for quantification. Based on the benzoxazole chromophore, a λmax in the range of 254 nm to 290 nm is expected.

Experimental Workflow and Protocols

The following diagram illustrates the systematic workflow for the development and validation of the HPLC method.

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte_Char Analyte Characterization (Solubility, pKa, UV Spectrum) Initial_Screen Initial Screening (Column, Mobile Phase) Analyte_Char->Initial_Screen Guides Optimization Optimization (Isocratic/Gradient, Flow Rate, Temperature) Initial_Screen->Optimization Refines System_Suitability System Suitability Testing Optimization->System_Suitability Finalizes Specificity Specificity System_Suitability->Specificity Proceeds to Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC Method Development and Validation.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of N-phenyl-1,3-benzoxazol-2-amine reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol).

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation:

  • The sample preparation protocol will depend on the matrix. For a drug product, this may involve dissolving a known weight of the product in a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove excipients.

Recommended HPLC Operating Conditions

The following table presents a starting point for the HPLC method, which should be optimized based on experimental results.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmGood retention for non-polar analytes.[6][7]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidProvides good separation for aromatic amines. Formic acid helps to improve peak shape.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[7]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection UV at λmax (e.g., 280 nm)Provides high sensitivity for the analyte.

Method Validation: Ensuring Reliability and Trustworthiness

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., using a photodiode array detector).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][14]Typically 80-120% of the test concentration.[11]
Accuracy The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day): RSD ≤ 2.0% Intermediate Precision (inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]System suitability parameters should remain within acceptable limits when method parameters (e.g., mobile phase composition, pH, flow rate) are slightly varied.

Comparison with Alternative Analytical Techniques

While the developed HPLC-UV method is robust and widely applicable, other techniques can also be employed for the quantification of N-phenyl-1,3-benzoxazol-2-amine. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[15]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV (This Guide) Separation based on polarity, detection by UV absorbance.Robust, reliable, widely available, cost-effective.Moderate sensitivity, may lack specificity in complex matrices.
HPLC with Fluorescence Detection (FLD) Separation based on polarity, detection of native or derivatized fluorescence.Higher sensitivity and selectivity than UV detection for fluorescent compounds.[16][17]Not all compounds are fluorescent; may require derivatization.[15]
LC-MS/MS Separation by HPLC coupled with mass spectrometry for detection.Very high sensitivity and specificity, provides structural information.Higher cost of instrumentation and maintenance, more complex method development.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
UV-Vis Spectrophotometry Quantification based on the absorbance of UV-Vis light.Simple, fast, and inexpensive.Low specificity, susceptible to interference from other absorbing compounds.[15]

Conclusion

This guide has outlined a systematic and scientifically sound approach to the development and validation of a reversed-phase HPLC method for the quantification of N-phenyl-1,3-benzoxazol-2-amine. By following the principles of method development and adhering to ICH validation guidelines, a robust, reliable, and accurate analytical method can be established. The comparison with alternative techniques provides a framework for selecting the most appropriate method based on the specific analytical challenges and objectives.

References

  • Phenomenex. (2025, June 6).
  • Labtech. (n.d.).
  • PubChem. (n.d.). N-phenyl-1,3-benzoxazol-2-amine.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Scribd. (n.d.). ICH Q2(R1)
  • PubMed. (n.d.).
  • Request PDF. (2025, August 5).
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • alwsci. (2024, May 10).
  • Chemistry LibreTexts. (2019, June 5). 12.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Helda. (n.d.).
  • ACS Publications. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Sultan Qaboos University Journal For Science. (n.d.).
  • ChemicalBook. (n.d.). N-PHENYL-1,3-BENZOXAZOL-2-AMINE | 6631-42-1.
  • JOCPR. (2016, May 22).
  • Chem-Impex. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine.
  • JOCPR. (n.d.).
  • Wikipedia. (n.d.). Benzoxazole.
  • Benchchem. (n.d.).
  • ResearchGate. (2018, May 30).

Sources

Validation

Comparative Guide: N-Phenyl-1,3-benzoxazol-2-amine vs. 2-Phenoxyaniline Scaffolds in Drug Discovery

Executive Summary & Structural Clarification In medicinal chemistry and structural database queries, N-phenyl-1,3-benzoxazol-2-amine and 2-phenoxyaniline are frequently juxtaposed, leading to a common misconception that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In medicinal chemistry and structural database queries, N-phenyl-1,3-benzoxazol-2-amine and 2-phenoxyaniline are frequently juxtaposed, leading to a common misconception that they are isomers. As a Senior Application Scientist, I must first clarify this structural discrepancy: they are not isomers [1],[2].

  • N-phenyl-1,3-benzoxazol-2-amine (

    
    )  features a rigid, fused bicyclic benzoxazole core attached to a phenylamine group[2],[3].
    
  • 2-Phenoxyaniline (

    
    )  and its positional isomers (e.g., 3-phenoxyaniline, 4-phenoxyaniline) consist of a highly flexible diphenyl ether linkage with a primary amine[1],.
    

This guide objectively compares these two distinct pharmacophores, detailing their physicochemical properties, divergent pharmacological targets, and the self-validating experimental workflows used to synthesize and evaluate them.

Structural & Physicochemical Profiling

The physical properties of a scaffold dictate its pharmacokinetics and target binding affinity. The rigid planarity of the benzoxazole core allows for deep-pocket intercalation (e.g., in topoisomerases), whereas the rotational freedom of the diphenyl ether linkage in 2-phenoxyaniline allows it to adapt to the hydrophobic channels of cyclooxygenase (COX) enzymes.

Quantitative Data Comparison
PropertyN-phenyl-1,3-benzoxazol-2-amine2-Phenoxyaniline
Molecular Formula


Molecular Weight 210.23 g/mol 185.22 g/mol
Topological Polar Surface Area (TPSA) 38.1 Ų35.2 Ų
Hydrogen Bond Donors 1 (-NH-)1 (-NH₂, counts as 1 donor group)
Hydrogen Bond Acceptors 2 (N, O in benzoxazole)2 (N, O in ether)
Rotatable Bonds 22
Primary Pharmacological Target DNA Gyrase / Topoisomerase IVCyclooxygenase-2 (COX-2)
PubChem CID

Data sourced from[2],[3],.

Mechanistic & Biological Applications

N-phenyl-1,3-benzoxazol-2-amine: Antimicrobial & Kinase Targeting

Benzoxazole derivatives are "privileged scaffolds" in drug discovery. N-phenyl-1,3-benzoxazol-2-amine derivatives exhibit potent antimicrobial activity by dual-targeting bacterial DNA gyrase and Topoisomerase IV [4],[5]. By binding to the ATP catalytic sites of these enzymes, the rigid benzoxazole prevents DNA supercoiling, ultimately halting bacterial replication.

2-Phenoxyaniline (and Isomers): Anti-inflammatory Agents

2-Phenoxyaniline serves primarily as an anti-inflammatory agent that preferentially inhibits COX-2 over COX-1 [1],[6]. The flexibility of the ether linkage allows the molecule to insert into the larger, more adaptable side pocket of the COX-2 active site. This preferential inhibition reduces the synthesis of pro-inflammatory prostaglandins while preserving the gastroprotective prostaglandins generated by COX-1.

COX_Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (GI Protection) COX1->PG1 PG2 Prostaglandins (Inflammation) COX2->PG2 Drug 2-Phenoxyaniline Drug->COX1 Weak Inhibition Drug->COX2 Preferential Inhibition

Preferential COX-2 inhibition pathway by 2-phenoxyaniline modulating inflammation.

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol 1: Synthesis of N-phenyl-1,3-benzoxazol-2-amine via Oxidative Cyclodesulfurization

This environmentally benign, iodine-mediated method avoids highly toxic transition metals[7],[4].

  • Thiourea Formation: Dissolve 2-aminophenol (1.0 mmol) in 5 mL of Tetrahydrofuran (THF). Slowly add phenyl isothiocyanate (1.1 mmol) at room temperature.

    • Causality: The nucleophilic primary amine of 2-aminophenol attacks the electrophilic carbon of the isothiocyanate.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the 2-aminophenol spot disappears, confirming full conversion to the monothiourea intermediate.

  • Cyclodesulfurization: Add Triethylamine (

    
    , 2.0 mmol) to the mixture, followed by the portion-wise addition of Iodine (
    
    
    
    , 1.2 mmol). Stir at room temperature for 2-4 hours.
    • Causality:

      
       acts as a mild oxidant, activating the sulfur atom. This facilitates an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, driving ring closure and the elimination of elemental sulfur.
      
  • Workup & Purification: Quench the reaction with saturated aqueous

    
     to neutralize excess iodine. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography.

Synthesis A 2-Aminophenol C Thiourea Intermediate A->C THF, RT B Phenyl Isothiocyanate B->C THF, RT D N-phenyl-1,3-benzoxazol-2-amine C->D I2, Et3N Cyclodesulfurization

Synthesis of N-phenyl-1,3-benzoxazol-2-amine via oxidative cyclodesulfurization.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay for 2-Phenoxyaniline

To validate the anti-inflammatory profile of 2-phenoxyaniline, a colorimetric screening assay is utilized.

  • Enzyme Pre-incubation: In a 96-well plate, combine 150 µL of Tris-HCl buffer (pH 8.0, containing hematin), 10 µL of recombinant human COX-1 or COX-2, and 10 µL of 2-phenoxyaniline at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation is critical. It allows the inhibitor to penetrate the hydrophobic channel and establish equilibrium within the active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, electron donor) to initiate the reaction.

    • Causality: COX converts arachidonic acid to

      
      , which is then reduced to 
      
      
      
      . TMPD acts as a co-substrate for this peroxidase activity, undergoing oxidation to yield a colored product.
  • Detection & Validation: Measure absorbance at 590 nm using a microplate reader.

    • Self-Validation System: Include a 100% initial activity control (vehicle only) and a background control (heat-inactivated enzyme). Calculate the

      
       for both isoforms. A Selectivity Index (
      
      
      
      ) confirms preferential COX-2 inhibition.

References

  • PubChem Compound Summary for CID 243391, N-phenyl-1,3-benzoxazol-2-amine National Center for Biotechnology Information (NIH)[Link]

  • PubChem Compound Summary for CID 75899, 2-Phenoxyaniline National Center for Biotechnology Information (NIH) [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Elemental Analysis Standards for N-phenyl-1,3-benzoxazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for N-phenyl-1,3-benzoxazol-2-amine N-phenyl-1,3-benzoxazol-2-amine (C₁₃H₁₀N₂O) is a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-phenyl-1,3-benzoxazol-2-amine

N-phenyl-1,3-benzoxazol-2-amine (C₁₃H₁₀N₂O) is a heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have been explored for various biological activities, making the purity and exact composition of the parent molecule a critical parameter in research and development.[3][4] Elemental analysis, a technique that quantifies the constituent elements of a compound—primarily carbon (C), hydrogen (H), and nitrogen (N)—serves as a fundamental gatekeeper for quality control. It provides an empirical validation of a molecule's identity and purity, which is indispensable for ensuring reproducibility in biological assays and compliance in pharmaceutical manufacturing.[5][6]

This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of N-phenyl-1,3-benzoxazol-2-amine. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to establish self-validating and trustworthy analytical systems.

Theoretical Elemental Composition: The Gold Standard Benchmark

The first step in any elemental analysis is to establish the theoretical composition based on the molecular formula. This calculated value is the benchmark against which all experimental results are measured.

Molecular Formula: C₁₃H₁₀N₂O[7][8] Molar Mass: 210.24 g/mol [2][7]

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
Carbon (C)12.01113156.14374.27%
Hydrogen (H)1.0081010.0804.79%
Nitrogen (N)14.007228.01413.32%
Oxygen (O)15.999115.9997.61%

Note: In many common elemental analyzers, oxygen is determined by pyrolysis and measured separately or calculated by difference after C, H, N, and S analysis.

Core Methodology: Combustion Analysis

For organic compounds like N-phenyl-1,3-benzoxazol-2-amine, combustion analysis is the "gold standard" for determining CHN content due to its speed, simplicity, and high precision.[9][10] The technique is predicated on the complete, high-temperature combustion of a sample in an oxygen-rich environment.[11][12] This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxide forms (CO₂, H₂O, and various NOx). These combustion products are then passed through a reduction tube to convert NOx into N₂ gas. The resulting mixture of CO₂, H₂O, and N₂ is separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[9][11]

cluster_0 Combustion & Reduction cluster_1 Separation & Detection Sample Sample (C₁₃H₁₀N₂O) + O₂ Furnace High-Temp Furnace (~1150°C) Sample->Furnace Reduction Reduction Tube (Reduced Copper) Furnace->Reduction GC Gas Separation Column Reduction->GC CO₂, H₂O, N₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Output Data Output (%C, %H, %N) TCD->Output

Caption: Principle of Combustion-Based CHN Analysis.

Establishing Analytical Standards: A Two-Tiered Approach

The accuracy of combustion analysis is entirely dependent on proper calibration. This is achieved using analytical standards. For robust and compliant work, a two-tiered approach involving primary and secondary standards is recommended.

Primary Standards: Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is the cornerstone of analytical traceability. CRMs are highly pure, stable, and homogenous substances with a certificate that states the property values (e.g., %C, %H, %N) and their associated uncertainty.[13] These materials are produced by accredited bodies following strict protocols like ISO 17034.[14][15]

Why CRMs are Essential: Using a CRM for calibration links your laboratory's measurements to a recognized, authoritative source. This is non-negotiable in regulated environments like pharmaceuticals, where data must be defensible.[5][6]

Commonly Used CRMs for CHN Analysis: Instead of using N-phenyl-1,3-benzoxazol-2-amine itself as a primary calibrant (as it is not typically available as a CRM), analysts use universally accepted, stable organic compounds.

Certified Reference MaterialMolecular FormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages
Acetanilide C₈H₉NO71.09%6.71%10.36%Highly stable, non-hygroscopic, widely available.[16]
Benzoic Acid C₇H₆O₂68.85%4.95%0.00%Excellent for C and H calibration.[16]
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Useful when sulfur analysis is also performed.
EDTA C₁₀H₁₆N₂O₈41.10%5.52%9.59%High nitrogen content, good for verifying N response.[14]

Suppliers for CRMs include Sigma-Aldrich (Supelco®), Elemental Microanalysis, and PerkinElmer, among others.[14][16]

Secondary (In-House) Standard: Qualification of N-phenyl-1,3-benzoxazol-2-amine

Once an instrument is calibrated with a primary CRM, a thoroughly characterized batch of your own N-phenyl-1,3-benzoxazol-2-amine can be qualified as a secondary or "in-house" standard. This standard is then used for routine checks, quality control, and as a positive control in daily analyses.

The Causality of Qualification: The purpose of qualifying an in-house standard is to create a matrix-matched reference point. While Acetanilide is an excellent calibrant, its combustion behavior might differ slightly from your target compound. An in-house standard provides a more realistic performance check.

The qualification process is a self-validating system that confirms the purity and elemental composition of a specific batch.

cluster_workflow In-House Standard Qualification Workflow A Select & Procure Primary CRM (e.g., Acetanilide) B Instrument Calibration & System Suitability Test (SST) (Analyze CRM as unknown) A->B C SST Pass? B->C C->B No D Prepare Analytical Batch: 1. Blank (empty tin) 2. CRM (3-5 replicates) 3. In-House Std (5-7 replicates) C->D Yes E Execute Analysis D->E F Evaluate Data: - Check Blank - Verify CRM Recovery - Calculate Mean & RSD for In-House Std E->F G Data Meets Acceptance Criteria? F->G H Qualification FAILED: Troubleshoot Instrument/Method G->H No I In-House Standard QUALIFIED: Assign Elemental Values & Expiry G->I Yes H->B

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-phenyl-1,3-benzoxazol-2-amine

[1] Executive Summary & Scientific Rationale As researchers, we often focus on the synthesis and utility of N-phenyl-1,3-benzoxazol-2-amine (CAS: 6631-42-1) —a scaffold frequently used in kinase inhibition studies and fl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

As researchers, we often focus on the synthesis and utility of N-phenyl-1,3-benzoxazol-2-amine (CAS: 6631-42-1) —a scaffold frequently used in kinase inhibition studies and fluorescent probing.[1] However, the disposal of this compound requires a nuanced understanding of its chemical stability.

The Causality of Disposal: Unlike simple organic solvents, benzoxazole derivatives possess a heterocyclic ring structure that is resistant to environmental degradation.[1] Furthermore, the exocyclic amine group provides a basic site that can react exothermically with strong acids or oxidizers. Therefore, our disposal strategy focuses on prevention of uncontrolled side-reactions (specifically nitration or uncontrolled salt formation) and guaranteeing thermal destruction to prevent bio-accumulation in aquatic ecosystems.[1]

Chemical Hazard Profile

Before initiating disposal, you must validate the material state.[1] This compound is typically a solid but may be present in solution (DMSO/Methanol) for biological assays.[1]

PropertyDataOperational Implication
CAS Number 6631-42-1Use for waste manifesting.[1]
Molecular Formula C₁₃H₁₀N₂OHigh Nitrogen content; potential NOx generator during incineration.[1]
Physical State Solid (Pale yellow)Dust inhalation risk; requires N95 or P100 respiratory protection during weighing/transfer.[1]
Acidity/Basicity Weak Base (Amine)DO NOT mix with strong acid waste streams (e.g., Nitric/Sulfuric) to avoid heat generation.[1]
Hazard Codes H315, H319, H335, H411Irritant to eyes/skin; Toxic to aquatic life .[1] Zero-discharge to sink is mandatory.[1][2]

Operational Disposal Protocol

Phase A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-stock, spill cleanup residues, or weighing paper.[1]

  • Segregation: Isolate solid waste in a dedicated container labeled "Hazardous Waste - Solid - Toxic Organic."

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the waste is potentially acidic from other contaminants, though pure amine is compatible with steel.[1]

  • Labeling: Clearly mark with the full chemical name. Do not use abbreviations like "NPB."

  • Secondary Containment: Place the primary container inside a secondary tray to capture potential leakage.

Phase B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or biological assay waste.[1]

  • Solvent Compatibility Check:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Waste Stream .[1]

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Acetone -> Non-Halogenated Organic Waste Stream .[1]

  • The "Acid Trap" (Critical Step):

    • Risk:[1][2][3][4] Adding this amine to a waste container having high concentrations of acid (e.g., from a previous workup) can cause immediate precipitation of the amine salt.

    • Consequence: This creates a "sludge" that clogs waste disposal pumps and requires expensive manual remediation.[1]

    • Protocol: Check the pH of the waste container.[1][5] If pH < 4, do not add a concentrated solution of N-phenyl-1,3-benzoxazol-2-amine.[1] Neutralize the specific aliquot first or start a fresh waste container.[1]

Phase C: Aqueous Waste (Trace Contamination)

Applicable for: Glassware rinse water.

  • Zero Drain Discharge: Due to H411 (Aquatic Toxicity), the "first rinse" of any glassware must be collected as organic waste.[1]

  • Subsequent Rinses: Only after a solvent rinse (Acetone/Ethanol) can the glassware be washed with soap and water in the sink.[1]

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of this compound. Note the specific "Stop" points designed to prevent chemical incompatibility.

DisposalWorkflow Start Waste Generation: N-phenyl-1,3-benzoxazol-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid ContainerSolid Container: HDPE Wide-Mouth Jar Solid->ContainerSolid LabelSolid Label: Toxic Solid Organic ContainerSolid->LabelSolid Final Final Disposal: High-Temp Incineration LabelSolid->Final SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo OxidizerCheck CRITICAL CHECK: Is Waste Stream Oxidizing? Halo->OxidizerCheck NonHalo->OxidizerCheck Stop STOP: Do Not Mix. Risk of Nitration/Exotherm. OxidizerCheck->Stop Yes (e.g. Nitric Acid) Proceed Combine into Carboy OxidizerCheck->Proceed No Proceed->Final

Figure 1: Decision matrix for the segregation and disposal of benzoxazole amine waste, emphasizing the critical oxidizer compatibility check.

Regulatory & Compliance Context

US EPA (RCRA) Classification

While N-phenyl-1,3-benzoxazol-2-amine is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by name in 40 CFR 261.33, it must be characterized by the generator.[1]

  • Characteristic of Ignitability (D001): If in organic solvent (Flash point < 60°C).

  • Generator Knowledge: Due to the confirmed aquatic toxicity and mutagenic potential of benzoxazole scaffolds, it is Best Practice to manage this as RCRA Hazardous Waste rather than solid sanitary waste.[1]

European Regulations (REACH/CLP)
  • EWC Code: Typically falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1]

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing is required to manage Nitrogen Oxide (NOx) emissions generated by the amine and oxazole nitrogen atoms.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243391, N-phenyl-1,3-benzoxazol-2-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzoxazole derivatives and aquatic toxicity classifications. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

Sources

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